2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]
Description
BenchChem offers high-quality 2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N11/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6/h(H9,7,8,9,10,11,12,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZMSPGIPTEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NC2=NC(=NC(=N2)N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957156 | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3576-88-3 | |
| Record name | Melam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3576-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N2-(4,6-diamino-1,3,5-triazin-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-iminobis[4,6-diamino-1,3,5-triazine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763B6VP74S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
The Chemical Compound 2,2 Iminobis 4,6 Diamino 1,3,5 Triazine : an Advanced Academic Research Outline
Introduction to Triazine-Based Chemical Structures in Advanced Research
Historical Development of Triazine Chemistry and Its Research Trajectory
The chemistry of triazines, a class of nitrogen-containing heterocycles, has a rich history with its roots in the 19th century. The most common isomer, 1,3,5-triazine (B166579) (or s-triazine), is one of the oldest known organic compounds. globalscitechocean.com A pivotal moment in the practical application of triazine chemistry was the synthesis of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), which became a crucial precursor for commercial resins. wikipedia.org The trajectory of triazine research expanded significantly in the mid-20th century. In 1952, J.R. Geigy, Ltd., a Swiss chemical company, discovered the herbicidal properties of triazine compounds, leading to the development and licensing of the first triazine herbicide, simazine, in 1956. researchgate.net This discovery opened up a vast field of research into triazine derivatives for agricultural applications. researchgate.net
The research focus has since diversified considerably. Chlorine-substituted triazines, such as cyanuric chloride, were identified as key components in reactive dyes. wikipedia.org These compounds can form covalent bonds with the hydroxyl groups in cellulose (B213188) fibers, making them highly effective for dyeing textiles. wikipedia.org In more recent decades, the unique structure of the s-triazine ring, with its three modifiable sites, has made it a scaffold for designing molecules with specific biological and material properties. nih.gov The field has evolved from foundational synthesis and industrial applications to advanced research in areas like medicinal chemistry, supramolecular chemistry, and materials science, with ongoing efforts to develop novel triazine-based functional materials and therapeutic agents. mdpi.comnih.gov
Significance of Multifunctional Nitrogen Heterocycles in Contemporary Chemical Science
Nitrogen-containing heterocycles are a cornerstone of modern chemical science, valued for their structural and functional diversity. openmedicinalchemistryjournal.comelsevierpure.com These compounds, which feature nitrogen atoms within their ring structures, are fundamental to organic and medicinal chemistry. wisdomlib.org Their significance is highlighted by their prevalence in pharmaceuticals; an analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs incorporate a nitrogen heterocycle. msesupplies.com This widespread use stems from their ability to mimic natural products and endogenous metabolites, a crucial aspect of drug design. openmedicinalchemistryjournal.comelsevierpure.com
Beyond medicine, the applications of nitrogen heterocycles are extensive, spanning agrochemicals, polymers, dyes, and corrosion inhibitors. elsevierpure.com In agriculture, over 70% of modern crop protection agents feature heterocyclic structures containing nitrogen. msesupplies.com The unique properties of these compounds arise from the presence of the nitrogen heteroatom, which allows for a wide range of chemical interactions. openmedicinalchemistryjournal.com Nitrogen heterocycles can readily participate in hydrogen bonding, act as ligands for metal coordination, and serve as versatile building blocks for creating multifunctional polymers. openmedicinalchemistryjournal.commsesupplies.com For example, hydrogels derived from polymerized ionic liquids containing nitrogen heterocycles exhibit unique self-assembly and swelling properties, making them suitable for bioactive applications. msesupplies.com Their catalytic behavior also makes them valuable precursors in the synthesis of other important organic compounds. elsevierpure.com
Structural Motifs and Their Significance in Chemical Synthesis and Reactivity Paradigms
Triazines are characterized by a six-membered, planar, aromatic ring analogous to benzene, but with three carbon atoms replaced by nitrogen atoms. wikipedia.orgyoutube.com Three constitutional isomers exist, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine. wikipedia.orgnih.gov Of these, the symmetrical 1,3,5-triazine is the most common and extensively studied. globalscitechocean.comwikipedia.org The presence and arrangement of the nitrogen atoms within the ring create an electron-deficient system, which significantly influences the molecule's reactivity compared to benzene.
The 1,3,5-triazine motif, in particular, offers a highly versatile scaffold for chemical synthesis due to its three reactive sites at the 2, 4, and 6 positions. nih.gov A prime example of its synthetic utility is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be substituted sequentially with various nucleophiles, allowing for the controlled construction of complex molecules. wikipedia.org This stepwise reactivity is fundamental to the production of reactive dyes and certain herbicides. wikipedia.org The 1,2,4-triazine isomer can participate in inverse electron demand Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) rings. wikipedia.org Furthermore, triazine derivatives have been developed as ligands, such as bis-triazinyl bipyridines (BTPs), which have been explored for their potential use in advanced nuclear reprocessing due to their specific metal-binding capabilities. wikipedia.org
Scope and Relevance of 2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] in Academic Inquiry
2,2'-Iminobis[4,6-diamino-1,3,5-triazine], also known by the common name Melam, is a dimeric triazine compound that holds specific interest in academic and industrial research. Its structure consists of two 4,6-diamino-1,3,5-triazine units linked by an imino (-NH-) bridge at the 2-position of each ring. This high-nitrogen compound (C₆H₉N₁₁) serves as a key intermediate and building block in the synthesis of more complex supramolecular structures and materials.
The academic relevance of Melam lies in its utility as a precursor for creating advanced materials. It is used in the synthesis of various compounds, including dendrimers and polymers, where the triazine rings provide a rigid and thermally stable core. mdpi.com Researchers utilize it as a chemical intermediate for producing other bioactive compounds for study in pharmaceuticals and agrochemicals. The multiple amino groups on the molecule provide reactive sites for further functionalization, allowing for the construction of larger, well-defined architectures. ijpras.com For instance, research has demonstrated its use in the synthesis of various substituted triazine derivatives and hybrid molecules, exploring their potential in different chemical applications. mdpi.com Its ability to form extensive hydrogen-bonding networks, as suggested by its structure, also makes it a subject of interest in supramolecular chemistry and materials science. researchgate.net
Table 1: Physicochemical Properties of 2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]
| Property | Value | Source |
|---|---|---|
| CAS Number | 3576-88-3 | guidechem.com |
| Molecular Formula | C₆H₉N₁₁ | guidechem.com |
| Molecular Weight | 235.21 g/mol | guidechem.com |
| IUPAC Name | N-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine | |
| Topological Polar Surface Area | 193 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 5 | guidechem.com |
| Hydrogen Bond Acceptor Count | 11 | guidechem.com |
| Rotatable Bond Count | 2 | guidechem.com |
| Crystal Structure Data (CCDC) | 618430 | nih.gov |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] | Melam | C₆H₉N₁₁ |
| 1,2,3-Triazine | v-Triazine | C₃H₃N₃ |
| 1,2,4-Triazine | as-Triazine | C₃H₃N₃ |
| 1,3,5-Triazine | s-Triazine | C₃H₃N₃ |
| Melamine | 2,4,6-Triamino-1,3,5-triazine | C₃H₆N₆ |
| Simazine | C₇H₁₂ClN₅ |
Synthetic Strategies and Methodologies for 2,2 Iminobis 4,6 Diamino 1,3,5 Triazine
Established Synthetic Routes to the Core 2,2'-Iminobis[1,3,5-triazine] Scaffold
The construction of the fundamental iminobis-triazine structure is achieved through several established pathways, primarily revolving around the manipulation of cyanuric chloride and its derivatives.
The most conventional route to the 2,2'-iminobis[4,6-diamino-1,3,5-triazine] scaffold relies on the nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This process takes advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced by nucleophiles. The first substitution occurs at low temperatures (0–5 °C), while subsequent substitutions require progressively higher temperatures. nih.govgoogle.com
The reaction typically involves treating cyanuric chloride with an excess of ammonia (B1221849) or other amines under controlled conditions. google.comgoogle.com The formation of the iminobis structure is believed to occur via the reaction of a partially aminated triazine intermediate, such as 2-chloro-4,6-diamino-1,3,5-triazine, with another amino-triazine molecule or by the reaction between two amino-triazine molecules with the elimination of ammonia. The use of a base, such as sodium carbonate, is common to neutralize the hydrochloric acid (HCl) generated during the reaction. google.com The reaction can be carried out in various solvents, including water, acetone, or dioxane. google.comdtic.mil A gas-phase reaction between cyanuric chloride and anhydrous ammonia at elevated temperatures (>250 °C) has also been reported to yield aminotriazine (B8590112) products. google.com
Table 1: Typical Reaction Conditions for Cyanuric Chloride Amination This table is interactive. Click on the headers to sort.
| Parameter | Condition | Rationale | Citations |
|---|---|---|---|
| Starting Material | Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) | Highly reactive, commercially available precursor. | nih.govmanavchem.com |
| Nucleophile | Ammonia (aqueous or anhydrous), Amines | Introduces the amino groups. | google.comgoogle.com |
| Temperature | 0–5 °C for initial substitution; higher for subsequent steps | Controls the sequential substitution of chlorine atoms. | nih.govgoogle.com |
| Solvent | Water, Acetone, Dioxane, 1,2-dichloro-ethane | Solubilizes reactants and intermediates. | dtic.milchemicalbook.com |
| Base | Sodium Carbonate, Triethylamine | Neutralizes byproduct HCl, driving the reaction forward. | google.commdpi.com |
The synthesis of the target compound often proceeds through the formation of key diamino triazine precursors, most notably 2-chloro-4,6-diamino-1,3,5-triazine. chemicalbook.comchemicalbook.com This intermediate is synthesized by the reaction of cyanuric chloride with a controlled amount of ammonia. dtic.mil By carefully managing the stoichiometry and temperature, two chlorine atoms can be selectively replaced by amino groups, leaving one chlorine atom available for subsequent reaction to form the imino bridge. nih.gov For instance, reacting cyanuric chloride with ammonia in the vapor phase for about 4 to 5 seconds at temperatures between 420 and 480 °C can primarily yield monochloro-diamino-triazine. google.com
Alternative and greener synthetic strategies for producing substituted 2,4-diamino-1,3,5-triazine precursors have also been developed. One such method involves the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation. researchgate.net This approach is lauded for reducing the use of solvents, shortening reaction times, and simplifying the purification process. researchgate.net Additionally, functionalized 2,4-diamino-1,3,5-triazines can be prepared via a two-step method starting with the synthesis of biguanide (B1667054) derivatives in a microwave reactor, followed by cyclization. ijpras.com These precursors are crucial as they represent the individual units that are ultimately linked to form the final iminobis structure.
Direct synthesis refers to methods that form the triazine ring and potentially the iminobis linkage in a more convergent manner. While the stepwise approach from cyanuric chloride is dominant for 2,2'-iminobis[4,6-diamino-1,3,5-triazine], other general triazine syntheses could theoretically be adapted. For example, the cyclotrimerization of nitriles is a fundamental method for creating the 1,3,5-triazine (B166579) ring. manavchem.com
More advanced direct methods include the phosphorus pentoxide (P₂O₅)-catalyzed direct condensation of aromatic amides to form triazine rings, which has been used to create covalent triazine-based frameworks (CTFs). nih.govcapes.gov.brucsf.edu This demonstrates a pathway from amides to triazines directly. Another approach involves the catalyst-free Schiff base reaction between triamine precursors like 1,3,5-tris-(4-aminophenyl)triazine and dialdehydes to form imine-linked frameworks, highlighting the formation of stable imine linkages connected to triazine nodes. nih.gov While these methods are typically used for creating polymers or frameworks, the underlying chemical transformations—cyclotrimerization and imine formation—are central to the synthesis of the target molecule. The formation of the imino bridge itself is fundamentally a condensation reaction, likely occurring between an amino-triazine and a chloro-triazine intermediate during the sequential substitution process. nih.gov
Functional Group Interconversions and Derivatization Approaches
Once the 2,2'-iminobis[4,6-diamino-1,3,5-triazine] scaffold is formed, its peripheral amino groups and central imino bridge become targets for further functionalization to modify the molecule's properties.
The exocyclic amino groups of the triazine rings can be selectively modified through various reactions, such as alkylation and acylation. The development of methods for the selective N-alkylation of amino-1,3,5-triazines using alcohols in the presence of a ruthenium catalyst offers a high atom-economy route to introduce alkyl groups. rsc.orggoogle.com This "borrowing hydrogen" strategy allows for the conversion of primary or secondary amino groups on the triazine ring. rsc.org
Acylation of the amino groups is another common modification. For instance, 2-(N-o-phenoxyphenyl)amino-4-amino-1,3,5-triazine can be acylated with acetic anhydride (B1165640) to yield the corresponding N-acetyl derivative. google.com Furthermore, novel acylating reagents, such as N-acyltriazinediones, have been developed that react with amines to form amides in good yields, suggesting a potential route for modifying the amino groups on the iminobis-triazine core. nih.gov The synthesis of diverse libraries of N-aryl substituted 2,4-diamino-1,3,5-triazines highlights the broad scope of modifying these amino positions to create compounds with specific biological activities. nih.gov The selective functionalization of one amino group in the presence of others can be challenging but is crucial for creating complex, well-defined structures. nih.govrsc.org
The central imino (-NH-) bridge represents a distinct reactive site for further derivatization, although specific examples for 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are not extensively documented. Based on the general reactivity of related functional groups, the imino bridge possesses a nucleophilic nitrogen atom and an acidic proton, making it susceptible to reactions like alkylation and acylation.
The N-alkylation of imides, which share structural similarities with the imino bridge environment, has been successfully achieved using mechanochemical (ball milling) methods with alkyl halides and a base like potassium carbonate. beilstein-journals.org This solvent-free approach could potentially be applied to alkylate the imino bridge of the title compound. Similarly, acylation could be achieved using standard acylating agents like acyl chlorides or anhydrides. The reactivity of the imino bridge nitrogen is expected to differ from that of the exocyclic amino groups, potentially allowing for selective functionalization under carefully controlled reaction conditions. Such modifications would significantly alter the steric and electronic properties of the molecule, opening avenues for new applications.
Strategies for Introducing Additional Chemical Functionalities
While melam is often a transient intermediate in the synthesis of more condensed structures like melem (B72624), methods have been developed to isolate and functionalize it, demonstrating its potential as a scaffold for more complex molecules. nih.gov These strategies primarily involve leveraging the reactivity of the imino and amino groups.
One direct approach is through acid-base chemistry. The basic nitrogen atoms in the melam core can be protonated to form salts. For instance, reaction with perchloric acid yields melamium diperchlorate dihydrate, which crystallizes with a doubly protonated, planar melam core. nih.gov
Another strategy involves coordination chemistry, where melam acts as a ligand for metal ions. In the presence of zinc chloride, a neutral complex, Zn[C₆N₁₁H₉]Cl₂, can be synthesized. nih.gov In this complex, melam functions as a symmetrically bent bidentate ligand, coordinating to the zinc center through two of its ring nitrogen atoms. nih.gov
While direct, extensive functionalization of the pre-formed melam molecule is not widely documented, analogous syntheses of other substituted triazines suggest potential pathways. The synthesis of functionalized 2,4-diamino-1,3,5-triazines often begins with functionalized precursors, such as substituted biguanides or nitriles, which then cyclize. ijpras.comorganic-chemistry.org A similar approach could theoretically yield melam analogues by using appropriately substituted starting materials in a condensation reaction. Furthermore, the reaction of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with various reagents to form complex hybrid molecules demonstrates that the triazine core can be a platform for building intricate structures. nih.govmdpi.com
Table 1: Examples of Functionalization of 2,2'-iminobis[4,6-diamino-1,3,5-triazine]
| Reactant | Resulting Compound | Functionality Introduced | Reference |
| Perchloric Acid | Melamium diperchlorate dihydrate | Ionic salt formation (protonation) | nih.gov |
| Zinc Chloride | Zn[C₆N₁₁H₉]Cl₂ | Metal-ligand coordination complex | nih.gov |
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of melam and related triazine compounds is increasingly being viewed through the lens of green chemistry, which prioritizes energy efficiency, waste reduction, and the use of safer materials. nih.govjocpr.com
Solvent-Free Synthesis Methodologies
A prominent example of a solvent-free method is the thermal condensation of melamine (B1676169) to produce melam. nih.gov This reaction is typically performed by heating solid melamine, eliminating the need for solvents entirely. Microwave irradiation has also emerged as a powerful green technique for synthesizing related 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org This method significantly reduces reaction times and often avoids the use of bulk solvents, requiring only a minimal amount of a high-boiling liquid like DMSO to ensure efficient microwave absorption. chim.it The synthesis of various 1,3,5-triazines has been successfully achieved under solvent-free conditions using microwave irradiation, highlighting a general trend towards more sustainable practices. chim.it
Catalyst-Free or Organocatalytic Transformations
The direct thermal condensation of melamine to form melam is a notable example of a catalyst-free transformation, driven solely by thermal energy. nih.govnih.gov This avoids the costs and potential toxicity associated with metal-based or other catalysts.
While the primary formation route for melam is catalyst-free, the broader field of triazine synthesis provides examples of organocatalysis and other catalytic systems that align with green chemistry principles. For instance, melamine-formaldehyde resin-supported H⁺ has been used as a recyclable catalyst for producing complex heterocyclic structures. researchgate.net Other syntheses of substituted triazines have employed base-mediated approaches or copper catalysts under mild conditions. organic-chemistry.org The development of platinum nanoparticle catalysts for triazine synthesis from alcohols and amidines further illustrates the move towards efficient, reusable catalytic systems. rsc.org
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are conserved in the product. nih.gov
The synthesis of melam from the condensation of two melamine molecules is a relatively atom-economical process. The reaction proceeds via the elimination of one molecule of ammonia:
2 C₃H₆N₆ (melamine) → C₆H₉N₁₁ (melam) + NH₃
The theoretical atom economy for this reaction is approximately 93.25%, indicating that the vast majority of atoms from the reactants are incorporated into the desired product, with ammonia being the only byproduct. This high efficiency is a key advantage of this synthetic route. Many green synthetic methods for triazines, such as those employing microwave assistance, are noted for their high reaction efficiency and complete atom economy. chim.itrsc.org
Table 2: Green Chemistry Approaches in Triazine Synthesis
| Approach | Method | Conditions | Key Advantages | Reference(s) |
| Solvent-Free | Thermal Condensation | Heating solid melamine | No solvent required | nih.gov |
| Microwave Irradiation | Dicyandiamide + nitriles | Reduced solvent use, short reaction times | researchgate.netrsc.orgchim.it | |
| Catalyst-Free | Thermal Condensation | Heating solid melamine | No catalyst needed, high purity | nih.govnih.gov |
| High Atom Economy | Melamine Condensation | 2 moles melamine → 1 mole melam + 1 mole ammonia | ~93.3% atom economy |
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanism of melam formation is crucial for controlling the synthesis of higher-order carbon nitride materials. The process is primarily studied in the context of the thermal condensation of melamine.
Elucidation of Reaction Intermediates
It is well-established that melam is a key intermediate in the complex thermal condensation of melamine to form melem and ultimately graphitic carbon nitride (g-C₃N₄). nih.govrsc.org For a long time, melam was considered a short-lived intermediate that was difficult to detect due to its rapid transformation into the more thermally stable melem at temperatures around 640 K. nih.govnih.gov
However, specific reaction conditions have been found that allow for the isolation and characterization of melam. Experimental evidence shows it is a direct condensation product of melamine, but it is typically present only in small amounts. nih.gov A synthetic approach using elevated ammonia pressure in an autoclave has been shown to yield melam in larger quantities, enabling a more detailed investigation of its properties and subsequent condensation behavior. nih.gov
During the condensation process, co-crystallized adducts of melamine and melem have also been isolated as intermediates, with compositions such as [C₃N₃(NH₂)₃]₂[C₆N₇(NH₂)₃] and [C₃N₃(NH₂)₃][C₆N₇(NH₂)₃]₂. nih.gov The formation of a melam-melem adduct has also been observed, providing insight into the direct condensation pathway from melam to melem. nih.gov
Computational studies using Density Functional Theory (DFT) have further illuminated the reaction pathway. These investigations suggest that the formation of melem involves not just the condensation of melamine but also the isomerization of the melam intermediate. rsc.org The proposed mechanism includes the formation of transient species such as carbodi-imines (–N=C=N–), which are supported by spectroscopic evidence. rsc.org
Table 3: Identified Intermediates in the Thermal Condensation of Melamine
| Intermediate | Formula/Type | Method of Identification | Significance | Reference(s) |
| Melam | (C₃N₃(NH₂)₂)₂NH | Isolation under special conditions (e.g., high ammonia pressure) | Primary condensation product of melamine | nih.govnih.gov |
| Melamine-Melem Adducts | Co-crystallizates | Isolation from thermal reaction | Intermediates between melamine and melem formation | nih.gov |
| Melam-Melem Adduct | Adduct | Isolation from prolonged thermal treatment | Shows direct condensation path from melam to melem | nih.gov |
| Carbodi-imines | –N=C=N– species | DFT calculations, FTIR spectroscopy | Proposed transient species in isomerization pathway | rsc.org |
Computational Validation of Proposed Mechanisms
Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the proposed mechanisms for the formation of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (melam). These theoretical investigations help to elucidate the reaction pathways and energetics where experimental data is scarce.
One of the primary mechanisms investigated is the direct condensation of two melamine molecules to form melam with the elimination of an ammonia molecule. DFT calculations have been used to determine the Gibbs free energy (ΔG) for this reaction.
Table 1: Calculated Gibbs Free Energy for Melamine Condensation to Melam
| Reaction | Calculated Gibbs Free Energy (ΔG) | Source |
| Condensation of Melamine to Melam | +45.3 kcal/mol | rsc.org |
This positive Gibbs free energy indicates that the formation of melam from melamine is a non-spontaneous process under standard conditions and requires an energy input, which is consistent with the high temperatures used in its synthesis. rsc.org
Further computational studies have explored the potential energy surface for the deamination of melamine, which is the fundamental step in the formation of the imino bridge. These studies have investigated various mechanistic pathways, including the role of water and hydroxide (B78521) ions in facilitating the reaction. While not directly modeling the dimerization to melam, they provide valuable information on the stability of intermediates and the energy barriers associated with breaking the N-H bond and forming a new C-N bond. researchgate.net
DFT has also been used to explore the isomerization of melam and its subsequent condensation to melem. These studies indicate that the formation of melem can proceed through the isomerization of melam, and they provide calculated energy barriers for these transformations. rsc.org The stability of melam itself has been investigated under high pressure, with results showing it can remain stable up to 600 °C at 5 GPa, suggesting that pressure can be a variable to control the condensation process. nih.govmdpi.com
The theoretical investigations have also shed light on the structure of melam, confirming a ditriazinylamine-type structure, which can adopt a twisted conformation around the bridging imino group. d-nb.info These computational models are crucial for understanding the reaction mechanisms at a molecular level and for guiding the design of synthetic strategies to control the formation of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and its subsequent conversion to other valuable nitrogen-rich compounds.
Reaction Mechanisms and Chemical Reactivity of 2,2 Iminobis 4,6 Diamino 1,3,5 Triazine
Electrophilic and Nucleophilic Substitution Reactions on the Triazine Rings
The 1,3,5-triazine (B166579) ring is an aromatic system, but due to the presence of three electronegative nitrogen atoms, it is significantly electron-deficient compared to benzene. This inherent electronic character makes the triazine ring generally susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for triazines, particularly when a good leaving group, such as a halide, is present on the ring. wikipedia.org The reaction proceeds via an addition-elimination mechanism, often facilitated by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer complex intermediate. However, in the case of melam, the triazine rings are substituted with amino groups, which are poor leaving groups. Consequently, direct nucleophilic substitution on the carbon atoms of the triazine rings in melam is not a favorable or commonly reported reaction pathway under standard conditions.
Conversely, electrophilic aromatic substitution is generally difficult for triazine compounds. wikipedia.org The electron-withdrawing nature of the ring nitrogen atoms deactivates the ring towards attack by electrophiles. While the exocyclic amino groups on melam are activating, their effect is often insufficient to overcome the strong deactivating effect of the heterocyclic ring itself. As such, there is a scarcity of documented electrophilic substitution reactions occurring directly on the triazine ring carbons of melam.
Due to the general inertness of the fully aminated triazine rings in melam to both nucleophilic and electrophilic substitution, specific data on site selectivity for these reactions are not well-documented. However, predictions can be made based on general principles.
For a hypothetical nucleophilic attack, which would require extreme conditions or a different reaction mechanism (e.g., via a diazonium salt), the attack would be directed to the carbon atoms of the ring, which are the most electron-poor sites. In related, but more reactive, perfluorinated diazines, nucleophilic attack occurs at positions para to the ring nitrogens. mdpi.com
The four exocyclic amino (-NH₂) groups and the central imino (-NH-) bridge profoundly influence the reactivity of the triazine rings in melam.
Amino Groups (-NH₂): These groups are strong activators for electrophilic aromatic substitution and deactivators for nucleophilic aromatic substitution. They exert a strong positive mesomeric effect (+M), donating electron density into the aromatic system, and a weaker negative inductive effect (-I). This electron donation increases the nucleophilicity of the ring, but more significantly, it greatly increases the electron density on the exocyclic nitrogen atoms themselves, making them the primary sites for protonation and coordination with Lewis acids.
The net effect is that while the triazine rings are electronically deactivated towards electrophiles, the exocyclic amino and imino groups are highly reactive sites, directing the chemistry of melam away from ring substitution and towards reactions on the nitrogen atoms.
Reactions Involving the Imino Bridge and Pendant Amino Substituents
The most significant and well-documented reactions of melam involve the nitrogen atoms of the imino bridge and the four pendant amino groups. These sites are nucleophilic and can readily undergo protonation, deprotonation, and condensation reactions.
Melam exhibits both basic and acidic properties due to its multiple nitrogen sites.
Protonation: The lone pairs on the numerous nitrogen atoms make melam a polybasic compound. It can be protonated by strong acids to form melamium salts. For example, reaction with perchloric acid yields melamium diperchlorate, C₆N₁₁H₁₁₂·2H₂O, which features a doubly protonated, planar melam core. nih.gov This indicates that at least two sites on the melam molecule are sufficiently basic to accept a proton.
Deprotonation: In the presence of strong bases or upon reaction with certain metal salts at elevated temperatures, melam can undergo deprotonation. A solid-state reaction with indium(III) chloride at 250 °C results in a complex containing a deprotonated melam-based anion, [C₁₂N₂₀H₈]⁴⁻. rsc.orgrsc.org Structural analysis shows that deprotonation occurs at both the terminal amino groups and the imino bridge, which then coordinate to the metal centers. rsc.org This demonstrates the acidic character of the N-H protons under specific conditions.
| State | Species/Compound | Conditions/Reactant | Affected Sites | Reference |
|---|---|---|---|---|
| Neutral | Melam (C₆H₉N₁₁) | Standard state | N/A | nih.gov |
| Protonated | Melamium diperchlorate ([C₆H₁₁N₁₁]²⁺) | Perchloric acid | Two nitrogen atoms (likely ring and/or amino) | nih.gov |
| Deprotonated | [C₁₂N₂₀H₈]⁴⁻ anion | Indium(III) chloride, 250 °C | Terminal amino groups and imino bridge | rsc.org |
| Coordinated | Zn[C₆N₁₁H₉]Cl₂ | ZnCl₂ | Acts as a bidentate ligand via two ring nitrogen atoms | nih.gov |
The thermal condensation of melam is a critical reaction, representing a key step in the formation of graphitic carbon nitride (g-C₃N₄) materials from melamine (B1676169). researchgate.net When heated, melam undergoes further condensation by eliminating ammonia (B1221849) (deammonification), a process initiated by the reactive amino groups.
2 C₃N₃(NH₂)₃ (Melamine) → C₆N₁₁(NH₂) (Melam) + NH₃ C₆N₁₁(NH₂) (Melam) → C₆N₇(NH₂)₃ (Melem) + NH₃
This subsequent condensation highlights the reactivity of the amino functionalities in forming new C-N bonds, leading to larger, cross-linked polymeric structures like melem (B72624) and eventually melon. researchgate.net
The imino (-NH-) linkage is central to the structure of melam, but it is also a point of thermal instability.
Thermal Stability: Melam is often described as a short-lived intermediate in the thermal decomposition of melamine because it readily transforms into the more stable melem at elevated temperatures. nih.gov This conversion occurs at temperatures around 360–400°C. researchgate.netresearchgate.net The isolation of pure melam often requires specific reaction conditions, such as elevated ammonia pressure, which can suppress the subsequent condensation to melem. researchgate.net
Hydrolytic Stability: While specific studies on the pH-dependent hydrolysis of the imino bridge in melam are not extensively detailed in the literature, general chemical principles suggest that imine and imino-like bonds are susceptible to hydrolysis, particularly under acidic conditions. However, the stability can be influenced by the molecular context. For instance, melam can be treated hydrothermally at 300°C to form a stable melam hydrate (B1144303), indicating the imino linkage is robust under these specific neutral, high-temperature, high-pressure water conditions. researchgate.net The stability of imine bonds can be enhanced by incorporation into larger, stabilized structures, but they remain a kinetically labile point in the molecule. rsc.org
Polymerization and Oligomerization Mechanisms of 2,2'-Iminobis[4,6-diamino-1,3,5-triazine]
The polymerization of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is characterized by complex, thermally-driven condensation reactions that lead to the formation of highly stable, nitrogen-rich polymers. These processes are fundamental to the production of materials with exceptional thermal and chemical resistance.
Polycondensation Reactions for Polymer Network Formation
The primary mechanism for the polymerization of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is thermal polycondensation. This process involves the progressive elimination of ammonia (NH₃) molecules as the temperature increases, leading to the formation of more condensed triazine structures.
Initially, melamine (1,3,5-triazine-2,4,6-triamine) undergoes a condensation reaction at approximately 340-360°C to form the dimer, 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (melam), with the release of one molecule of ammonia. nih.govresearchgate.net As the temperature is further elevated to around 380-400°C, melam undergoes further deamination and condensation to form melem (2,5,8-triamino-1,3,5-triazino[1,2-a] nih.govmdpi.comnih.govtriazine), a more complex and thermally stable tricyclic structure. nih.govnih.gov This transformation from melam to melem is a key step in the formation of melon, a linear polymer, and ultimately graphitic carbon nitride (g-C₃N₄), a two-dimensional polymer with a layered structure. nih.gov
The polycondensation of melam is a critical step in the synthesis of these advanced materials. The reaction proceeds through the linking of triazine units via amino bridges, creating a robust and highly cross-linked network. The high nitrogen content and the stability of the triazine ring contribute to the exceptional properties of the resulting polymers.
A summary of the thermal condensation products from melamine is presented in the table below.
| Precursor/Intermediate | Condensation Product | Approximate Formation Temperature | Key Structural Feature |
| Melamine | 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] (Melam) | 340-360°C | Dimer of melamine linked by an imino bridge. |
| 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] (Melam) | Melem | 380-400°C | Tricyclic heptazine core structure. nih.govnih.gov |
| Melem | Melon/Graphitic Carbon Nitride (g-C₃N₄) | >400°C | Linear or 2D polymeric network of triazine units. nih.gov |
Oligomer Formation and Controlled Polymerization Strategies
The formation of oligomers from 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is an intermediate step in the polycondensation process. The initial dimerization of melamine to form melam is, in itself, an oligomerization step. Further controlled heating can, in principle, lead to the formation of specific oligomers of defined lengths before extensive polymerization into melon and g-C₃N₄ occurs.
While specific controlled polymerization strategies for 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are not extensively documented, general principles of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to other functional monomers to create well-defined polymer architectures. mdpi.comnih.gov These techniques allow for precise control over molecular weight and dispersity. The application of such methods to triazine-based monomers could potentially enable the synthesis of novel materials with tailored properties.
Co-polymerization with Other Monomers
2,2'-Iminobis[4,6-diamino-1,3,5-triazine], with its multiple reactive amino groups, is a viable candidate for co-polymerization with a variety of other monomers. Melamine-based porous organic polymers are often synthesized through polyamidation condensation reactions with monomers such as carboxylic acids, acyl halides, and acid anhydrides. mdpi.com In these reactions, the nucleophilic amino groups of the triazine compound attack the electrophilic carbonyl carbon of the co-monomer, forming stable amide linkages. mdpi.com
Similarly, 2,2'-iminobis[4,6-diamino-1,3,5-triazine] can be expected to undergo co-polycondensation with various aromatic diamines, dianhydrides, or other multifunctional monomers to create co-polymers with a range of properties. For instance, the chemoselective polycondensation of 2-amino-4,6-dichloro-1,3,5-triazine with aromatic diamines has been shown to produce linear or branched polyguanamines, demonstrating the versatility of triazine monomers in co-polymerization reactions. researchgate.net The incorporation of the rigid, nitrogen-rich structure of melam into polymer backbones can enhance thermal stability, flame retardancy, and mechanical strength.
Coordination Chemistry and Complex Formation with Metal Centers
The rich nitrogen chemistry of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] makes it an excellent ligand for the coordination of metal ions. The presence of multiple nitrogen atoms in both the triazine rings and the bridging imino group provides several potential binding sites.
Ligand Properties of 2,2'-Iminobis[4,6-diamino-1,3,5-triazine]
2,2'-Iminobis[4,6-diamino-1,3,5-triazine] primarily acts as a bidentate ligand. researchgate.net The coordination typically involves one nitrogen atom from each of the two triazine rings, forming a stable chelate ring with the metal center. The specific nitrogen atoms involved in coordination can vary, but the geometry of the molecule favors chelation through the ring nitrogens adjacent to the bridging imino group.
The electron-donating amino groups on the triazine rings enhance the electron density on the ring nitrogen atoms, making them effective Lewis bases for coordinating with metal cations. The imino bridge also influences the electronic properties and conformational flexibility of the ligand, affecting its coordination behavior.
Chelation Modes and Metal-Ligand Stoichiometries
Research has demonstrated the formation of coordination complexes between 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (melam) and various transition metal ions. Solid-state synthesis involving the reaction of melamine with transition metal chlorides at elevated temperatures has yielded complexes of melam. nih.gov
For example, the reaction of melamine with iron(II) chloride and cobalt(II) chloride leads to the formation of FeCl₂(C₆N₁₁H₉) and CoCl₂(C₆N₁₁H₉) respectively, where C₆N₁₁H₉ represents the melam ligand. nih.gov In these complexes, melam acts as a ligand, coordinating to the metal center. A luminescent complex with manganese(II) chloride has also been synthesized, though in this case, the ligand was found to be the further condensed product, melem. nih.gov
The stoichiometry of these complexes is typically 1:1 (metal:ligand), with the melam ligand occupying two coordination sites on the metal ion. Other ligands, such as chloride ions or solvent molecules, complete the coordination sphere of the metal. The crystal structure of a zinc-melam complex has also been reported, further confirming the ability of melam to form stable coordination compounds. researchgate.net
The table below summarizes some of the reported metal complexes of melam and related species.
| Metal Ion | Ligand | Complex Formula | Reference |
| Iron(II) | 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] (Melam) | FeCl₂(C₆N₁₁H₉) | nih.gov |
| Cobalt(II) | 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] (Melam) | CoCl₂(C₆N₁₁H₉) | nih.gov |
| Zinc(II) | 2,2'-Iminobis[4,6-diamino-1,3,5-triazine] (Melam) | Zn-melam complex | researchgate.net |
| Manganese(II) | Melem | MnCl₂(C₆N₁₀H₆) | nih.gov |
The coordination chemistry of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is a promising area for the development of new functional materials, including catalysts, luminescent materials, and porous coordination polymers.
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes containing 2,2'-iminobis[4,6-diamino-1,3,5-triazine], also known as melamine dimer, is crucial for understanding their coordination chemistry and potential applications. Characterization is typically achieved through a combination of single-crystal X-ray diffraction, various spectroscopic methods, and elemental analysis. While extensive research has been conducted on metal complexes of melamine, specific structural data for complexes of its dimer are less common. However, existing studies on related triazine compounds provide a strong framework for interpreting their structural features.
A notable example involves a heterometallic gold(I)-silver(I) macrocyclic cluster that utilizes a deprotonated melamine dimer as a supramolecular template. koha-ptfs.co.uk The structural analysis of this complex provides significant insight into the coordination behavior of the 2,2'-iminobis[4,6-diamino-1,3,5-triazine] ligand.
The primary techniques for structural characterization include:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline metal complex. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions such as hydrogen bonding and π–π stacking.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the triazine ring and the amino groups upon complexation with a metal ion indicate their involvement in bonding.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in understanding the geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C) can reveal information about the ligand's structure in solution and how it changes upon coordination.
Elemental Analysis: This method confirms the empirical formula of the synthesized complexes, ensuring the correct stoichiometry of metal, ligand, and any counter-ions or solvent molecules.
In the case of the heterometallic Au(I)₆Ag(I)₆ cluster, X-ray single-crystal structural analysis revealed that a crown-like macrocycle is formed around two parallelly stacked, tri-deprotonated melamine dimer moieties. koha-ptfs.co.uk These dimer units are held together by π–π interactions. koha-ptfs.co.uk This structure demonstrates the capability of the melamine dimer to act as a multidentate ligand, organizing metal ions into complex, well-defined architectures. koha-ptfs.co.uk
While detailed crystallographic data for a wide range of metal complexes with 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are limited, studies on related melamine complexes show that coordination typically occurs through one of the triazine ring nitrogen atoms. wm.edu For instance, in copper(II) complexes with melamine, the coordination is often to a single aromatic nitrogen atom. wm.edursc.org
The structural data from a zinc(II) complex with a related substituted diaminotriazine ligand, diazidobis[2,4-diamino-6-(2-pyridyl)-1,3,5-triazine-κ²N¹,N⁶]zinc(II), shows the Zn(II) atom in a distorted octahedral environment. nih.gov The coordination involves nitrogen atoms from the triazine ring and the pyridyl substituent, as well as from azide (B81097) ligands. nih.gov This highlights the versatile coordination modes of diaminotriazine-based ligands.
Interactive Data Tables
The following tables summarize typical structural data obtained for metal complexes of triazine-based ligands, which can be considered representative for complexes of 2,2'-iminobis[4,6-diamino-1,3,5-triazine].
Table 1: Selected Bond Lengths in a Representative Triazine Metal Complex
This table is based on data for [Zn(N₃)₂(C₈H₈N₆)₂]. nih.gov
| Bond | Length (Å) |
| Zn—N(amide) | 2.166 (2) |
| Zn—N(azide) | 2.153 (3) |
| Zn—N(pyridine) | 2.202 (2) |
Table 2: Crystal Data for a Representative Triazine Metal Complex
This table presents the crystal data for [Zn(N₃)₂(C₈H₈N₆)₂]. nih.gov
| Parameter | Value |
| Formula | [Zn(N₃)₂(C₈H₈N₆)₂] |
| Molecular Weight | 525.86 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.288 (9) |
| b (Å) | 14.231 (7) |
| c (Å) | 9.144 (4) |
| β (°) | 115.382 (5) |
| Volume (ų) | 2150.2 (18) |
| Z | 4 |
Table 3: Common Spectroscopic Data for Triazine Ligands and Their Complexes
This table provides a general overview of expected shifts in IR spectra upon complexation.
| Functional Group | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Complexation |
| N-H Stretch (amino) | 3400-3500 | Shift to lower or higher frequency, broadening of bands |
| C=N Stretch (triazine) | 1600-1650 | Shift to lower frequency upon coordination of ring nitrogen |
| Ring Vibrations | 1400-1550 | Shifts and changes in intensity |
Advanced Spectroscopic and Crystallographic Investigations of Molecular Architecture
High-Resolution X-ray Crystallography for Crystalline Polymorphs and Solvates
X-ray crystallography has been an indispensable tool for determining the precise atomic arrangement within the crystalline forms of melam and its derivatives.
Single-crystal X-ray diffraction provides the most detailed picture of a molecule's structure. For melam, this technique has been successfully applied to its hydrated form, melam hydrate (B1144303) ([C₃N₃(NH₂)₂]₂NH·2H₂O). The analysis revealed that melam hydrate crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The unit cell parameters for melam hydrate have been determined as follows:
| Unit Cell Parameter | Value |
| a | 676.84(2) pm |
| b | 1220.28(4) pm |
| c | 1394.24(4) pm |
| β | 98.372(2)° |
| Volume (V) | 1139.28(6) × 10⁶ pm³ |
| Molecules per unit cell (Z) | 4 |
Table 1: Crystallographic Data for Melam Hydrate. nih.govresearchgate.net
In this structure, the melam molecules are nearly planar. researchgate.net The crystal structures of other related compounds, such as a melam-melem adduct and various melam salts including melamium bromide and iodide, have also been successfully elucidated, providing further insight into the structural behavior of the melam core. researchgate.net
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and can be used to determine unit cell parameters. PXRD has been utilized to confirm the presence of melam in samples produced through the pyrolysis of melamine (B1676169). mdpi.com The diffraction patterns of synthesized melam have been shown to correspond with previously reported data, verifying the formation of the compound. mdpi.com While detailed unit cell parameters derived from PXRD of pure melam are not extensively reported in readily available literature, the technique is crucial for routine characterization. A typical analysis of a PXRD pattern provides the following information:
| Information from PXRD | Description |
| Peak Positions (2θ) | Used to calculate the d-spacings between crystal lattice planes. |
| Peak Intensities | Relate to the distribution of atoms within the unit cell. |
| Peak Broadening | Can provide information on crystallite size and lattice strain. |
| Unit Cell Parameters | Can be determined by indexing the diffraction peaks. |
Table 2: Information Obtainable from Powder X-ray Diffraction.
The solid-state architecture of melam and its derivatives is dominated by extensive hydrogen bonding. In the crystal structure of melam hydrate, the molecules arrange into a layered structure featuring ellipsoidal rosette-like motifs. nih.govresearchgate.net These voids are occupied by water molecules, which participate in a dense network of hydrogen bonds, further stabilizing the crystal lattice. nih.govresearchgate.net The study of adducts, such as the melam-melem adduct, reveals that hydrogen bonding plays a critical role in the formation of these supramolecular structures, where different molecular units are held together in specific arrangements. researchgate.netnih.gov These interactions are key to understanding the condensation pathways from melamine to more complex graphitic carbon nitride materials.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
While a comprehensive suite of advanced NMR data for 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is not widely available in the surveyed literature, the principles of these techniques and their potential applications to this molecule are well-understood. Solid-state NMR has been instrumental in studying the thermal condensation products of melamine, including melem (B72624). nih.govcore.ac.ukresearchgate.net
Two-dimensional NMR techniques are powerful tools for elucidating the complex structures of molecules by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically over two or three bonds. For melam, this could help in assigning the signals of the different amino groups by observing their correlations.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. This would be invaluable for assigning the ¹³C signals of the triazine rings by linking them to their attached amino protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity between the two triazine rings via the imino bridge, by observing correlations between the imino proton and the carbon atoms of both rings.
Although specific experimental data for melam is not present in the reviewed literature, these techniques would be essential for a complete structural assignment in solution.
Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational changes or restricted rotation around bonds. For 2,2'-iminobis[4,6-diamino-1,3,5-triazine], VT-NMR could provide insights into several dynamic features:
Rotation around the C-N-C bridge: The rotation around the bonds connecting the two triazine rings via the imino nitrogen could be hindered. VT-NMR could determine the energy barrier for this rotation by observing the coalescence of signals as the temperature is changed.
Amino Group Rotation: Rotation around the C-NH₂ bonds might also be slow on the NMR timescale at low temperatures.
Proton Exchange: The exchange rates of the amino and imino protons with each other or with a protic solvent could be studied as a function of temperature.
A review of the current scientific literature did not yield specific experimental VT-NMR data for 2,2'-iminobis[4,6-diamino-1,3,5-triazine].
Solid-State NMR for Crystalline and Amorphous Forms and Molecular Packing
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials, making it ideal for distinguishing between crystalline and amorphous forms and understanding molecular packing. researchgate.netresearchgate.net While detailed ssNMR studies specifically comparing the crystalline and amorphous states of pure melam are not extensively documented in the literature, data from the broader class of graphitic carbon nitrides (g-C₃N₄), for which melam is a key precursor, provide significant insight. acs.orgucl.ac.uk
In ssNMR, the chemical shifts of nuclei like ¹³C and ¹⁵N are highly sensitive to the local electronic environment. For crystalline materials, sharp, well-defined peaks are observed, reflecting a regular, ordered arrangement of atoms. In contrast, amorphous materials exhibit broad, overlapping signals, indicating a distribution of local environments and a lack of long-range order. aip.org
For carbon nitrides derived from precursors like melam, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra typically show distinct resonances for the carbon atoms within the triazine or heptazine rings. researchgate.netmdpi.com Peaks around 164-165 ppm are generally assigned to the triazine ring carbons bonded to two amino groups (C-N₃), while carbons in a C-N₂(NH₂) configuration appear at slightly different shifts. researchgate.net Similarly, ¹⁵N ssNMR can distinguish between different nitrogen environments, such as the bridging imino nitrogen (-NH-), the amino groups (-NH₂), and the various endocyclic nitrogen atoms within the triazine rings. acs.org
The transition from a more ordered, crystalline form of melam to a more amorphous or polymeric carbon nitride structure would be observable through significant peak broadening in both ¹³C and ¹⁵N ssNMR spectra. Furthermore, techniques like 2D ssNMR (e.g., ¹H-¹³C HETCOR) can reveal through-space proximities between protons and carbons, providing direct evidence of how molecules pack together and how hydrogen bonding networks differ between ordered and disordered states. nih.gov The study of these materials often involves isotopic labeling (e.g., with ¹³C and ¹⁵N) to enhance signal sensitivity and facilitate unambiguous peak assignments, revealing how the precursor units assemble into larger two-dimensional structures through hydrogen-bonding. acs.org
Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Triazine-Based Carbon Nitrides Note: This table is based on data from graphitic carbon nitride (g-C₃N₄) materials, for which melam is a precursor. Specific shifts for pure crystalline vs. amorphous melam may vary but are expected to fall within these regions.
| Carbon Environment | Typical Chemical Shift (ppm) | Reference |
| Triazine Ring C (C-N₃) | ~164-165 | researchgate.net |
| Triazine Ring C (C-N₂(NHx)) | ~156-158 | researchgate.netmdpi.com |
| Heptazine Core C (C-(N)₃) | ~156-158 | mdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the vibrational modes of molecules and the influence of intermolecular forces like hydrogen bonds. rsc.orgnih.gov These complementary methods are crucial for characterizing the structure of melam. core.ac.uknih.gov
Identification of Characteristic Vibrational Modes
The FT-IR and Raman spectra of melam are dominated by vibrations associated with the triazine ring and its amino substituents. Key vibrational modes include:
N-H Stretching: The N-H stretching vibrations of the primary amino (-NH₂) and bridging imino (-NH-) groups typically appear in the high-frequency region of 3000-3500 cm⁻¹. The exact positions and shapes of these bands are highly sensitive to the strength and nature of hydrogen bonding. researchgate.net
Triazine Ring Vibrations: Strong absorption bands in the 1200-1660 cm⁻¹ region are characteristic of the C-N stretching and ring deformation modes of the triazine heterocycle. aip.orgnih.gov A prominent peak often observed around 810 cm⁻¹ is attributed to the out-of-plane ring bending mode, a signature of the s-triazine structure. mdpi.com
NH₂ Bending: The in-plane bending (scissoring) vibrations of the amino groups are typically found around 1650 cm⁻¹. researchgate.net
Studies on melam produced from melamine pyrolysis confirm these assignments. For instance, the FT-IR spectrum of melam shows characteristic peaks for N-H stretching, NH₂ deformation, and multiple C-N stretching modes, distinguishing it from its precursor, melamine. nih.govresearchgate.net
Table 2: Characteristic FT-IR Vibrational Modes for Melam and Related Triazine Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| 3334 | Asymmetric NH₂ Stretching | Melamine | researchgate.net |
| ~3100-3400 | N-H Stretching (broad) | Melam | nih.gov |
| 1653 | NH₂ Deformation | Melamine | researchgate.net |
| ~1640 | NH₂ Bending | Melam | nih.gov |
| 1436 | 1,3,5-s-triazine semicircle stretching | Melamine | researchgate.net |
| ~1200-1550 | C-N Stretching Modes | Melam | nih.gov |
| 812 | Triazine Ring Sextant Bending | Melamine | researchgate.net |
| ~810 | Triazine Ring Bending | Melam | mdpi.com |
Analysis of Hydrogen Bonding Networks and Tautomeric Forms
The extensive network of hydrogen bonds is a defining feature of the crystal structure of melam and related triazine compounds. rsc.orgacs.orgresearchgate.net These interactions, primarily of the N-H···N type (between an amino group of one molecule and a ring nitrogen of another), dictate the molecular packing, often resulting in layered or sheet-like supramolecular structures. rsc.orgrsc.org The formation of these hydrogen bonds causes a characteristic red-shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands in the FT-IR spectrum, providing direct evidence of these interactions. nih.govrsc.org
Furthermore, melam can exist in different tautomeric forms due to the migration of protons between the exocyclic amino/imino groups and the endocyclic ring nitrogens. researchgate.netrsc.orglibretexts.org Theoretical studies using Density Functional Theory (DFT) have explored the relative stabilities of various melam tautomers, which are crucial intermediates in its transformation to melem. researchgate.netresearchgate.net While distinguishing these tautomers experimentally in a bulk sample is challenging, vibrational spectroscopy, in combination with computational modeling, can provide insights. nih.gov Each tautomer would present a unique vibrational fingerprint, particularly in the N-H stretching and ring vibration regions, allowing for potential identification if they were to exist in significant populations under specific conditions.
Mass Spectrometry for Isotopic Labeling and Reaction Pathway Intermediates
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. researchgate.netuni-saarland.de It is particularly useful for identifying reaction intermediates and elucidating transformation pathways, such as the thermal decomposition of melamine. researchgate.netcore.ac.uk
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of its elemental formula. researchgate.netresearchgate.net For 2,2'-Iminobis[4,6-diamino-1,3,5-triazine], the molecular formula is C₆H₉N₁₁. HRMS can confirm this composition by providing a highly accurate mass measurement.
Table 3: Exact Mass Data for 2,2'-Iminobis[4,6-diamino-1,3,5-triazine]
| Parameter | Value | Reference |
| Molecular Formula | C₆H₉N₁₁ | mdpi.com |
| Molecular Weight | 235.21 g/mol | mdpi.com |
| Monoisotopic Mass | 235.10423933 Da | mdpi.com |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of melam, M⁺˙) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. nih.govuni.edu The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.
A plausible fragmentation pathway for the molecular ion of melam (m/z 235) would involve:
Loss of Ammonia (B1221849) (NH₃): Cleavage of an amino group with a hydrogen transfer, leading to a fragment ion at m/z 218.
Cleavage of the Imino Bridge: Scission of the C-N bond at the imino bridge could lead to the formation of ions corresponding to a melamine-like radical (m/z ~125) or a related fragment.
Ring Cleavage: Fragmentation of the triazine rings themselves, often initiated by the loss of small neutral molecules like cyanamide (B42294) (CH₂N₂) or hydrocyanic acid (HCN).
Isotopic labeling, where specific atoms in the molecule are replaced with heavier isotopes (e.g., ¹⁵N), is an invaluable tool for confirming reaction and fragmentation pathways. acs.orgucl.ac.ukacs.org By synthesizing ¹⁵N-labeled melamine and tracking the distribution of the label in the melam and subsequent melem products via mass spectrometry, the specific atoms and groups involved in the condensation reactions can be precisely identified. acs.org
Application in Reaction Monitoring and Intermediate Detection
The study of 2,2'-Iminobis[4,6-diamino-1,3,5-triazine], commonly known as melam, in the context of reaction dynamics presents a significant challenge due to its nature as a transient intermediate in many chemical processes. Its high reactivity often leads to rapid transformation into subsequent products, making direct detection and characterization difficult under typical reaction conditions. nih.govnih.gov Advanced spectroscopic and crystallographic techniques are therefore indispensable for elucidating the role of melam, monitoring its fleeting appearance, and understanding the mechanisms of reactions in which it participates.
Spectroscopic Monitoring of Melam Formation and Conversion
In-situ spectroscopic methods are paramount for tracking the progress of reactions involving melam, particularly in the thermal condensation of melamine to form more complex graphitic carbon nitride (g-C₃N₄) structures. Melam is a key intermediate in this process, forming from the condensation of two melamine molecules before further condensing into melem. nih.govresearchgate.net
Researchers have employed Fourier Transform Infrared (FTIR) spectroscopy to monitor this thermal synthesis. While isolating melam can be difficult, its formation and subsequent reactions leave detectable spectroscopic signatures. For instance, during the isomerization and condensation of melam to melem, a weak signal near 2135 cm⁻¹ has been observed in FTIR spectra. rsc.orgrsc.org This signal is not attributed to nitriles but rather to the vibration of carbodi-imine (–N=C=N–) groups, which are proposed as part of the transient structures during the rearrangement. rsc.orgrsc.org The detection of this specific vibrational mode provides crucial evidence for the proposed reaction pathway, demonstrating the power of FTIR spectroscopy in identifying key functional groups of short-lived intermediates.
Due to the experimental difficulty in directly observing the complete reaction path, these empirical studies are often augmented by computational simulations, such as Density Functional Theory (DFT). rsc.org DFT calculations help predict the vibrational spectra of proposed intermediates, allowing for more confident assignment of experimentally observed, often weak, spectral features. rsc.org For example, simulations have been used to compare the vibrational signals of carbodi-imines in the tautomers of both melamine and melem, reinforcing the interpretation of experimental FTIR data. rsc.org
Interactive Table: Spectroscopic Data for Intermediate Detection Below is a summary of key spectroscopic findings used in monitoring reactions involving melam.
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Intermediate/Process | Reference |
| FTIR | ~2135 | Carbodi-imine (–N=C=N–) vibration | Isomerization of melam | rsc.orgrsc.org |
You can filter and sort the data by clicking on the table headers.
Crystallographic Characterization of Intermediates
While melam is highly reactive, specific synthetic strategies have enabled its isolation and crystallographic characterization, providing definitive proof of its structure and its role as a direct condensation product of melamine. nih.gov By conducting the thermal treatment of melamine precursors under elevated ammonia pressure in autoclaves, researchers have been able to synthesize melam in larger, more stable quantities, preventing its immediate conversion. nih.govresearchgate.net
Single-crystal X-ray diffraction has been successfully used to determine the molecular architecture of melam and its derivatives. These studies have revealed that the melam molecule adopts a ditriazinylamine-type structure, typically with a twisted conformation around the central bridging imino group. nih.gov Furthermore, by prolonging reaction times under specific conditions, scientists have also been able to isolate and structurally characterize a melam-melem adduct, offering unprecedented insight into the subsequent condensation step. nih.gov
The hydrothermal treatment of melam has also yielded melam hydrate, which has been characterized crystallographically. nih.gov These crystal structures not only confirm the existence and molecular formula of these intermediates but also provide detailed information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding their reactivity and the supramolecular architecture of the resulting materials. nih.govresearchgate.net
Interactive Table: Crystallographic Data for Melam and Derivatives The following table presents key crystallographic data obtained for melam and a related hydrate, which were isolated as reaction intermediates.
| Compound | Formula | Crystal System | Space Group | Key Lattice Parameters | Reference |
| Melam | C₆H₉N₁₁ | Monoclinic | C2/c | a=1811.0(4) pm, b=1086.7(2) pm, c=1398.4(3) pm, β=96.31(3)° | nih.gov |
| Melam Hydrate | [C₃N₃(NH₂)₂]₂NH·2H₂O | Monoclinic | P2(1)/c | a=676.84(2) pm, b=1220.28(4) pm, c=1394.24(4) pm, β=98.372(2)° | nih.gov |
This table is interactive. You can sort the data by column or use the search function to filter results.
Theoretical and Computational Chemistry Studies on 2,2 Iminobis 4,6 Diamino 1,3,5 Triazine
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2'-iminobis[4,6-diamino-1,3,5-triazine], these methods have been applied to elucidate its electronic structure and predict its reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like melam. DFT calculations have been instrumental in optimizing the molecular geometry of melam and understanding its structural parameters.
For instance, periodic DFT calculations have been used to study the crystal structure of melam. researchgate.net These calculations help in understanding the intermolecular interactions, such as the extensive network of hydrogen bonds that stabilize the crystal lattice. The calculations can also reveal details about the intramolecular geometry, such as the torsion angle between the two triazine rings. In the crystal structure of a melam-melem adduct, a remarkably large dihedral angle of 48.4° was observed for the melam molecule, which facilitates interactions with neighboring melem (B72624) molecules. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are known for their high accuracy in determining the electronic structure of molecules. While specific high-accuracy ab initio studies solely focused on isolated 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are not extensively documented in publicly available literature, the principles of these methods are broadly applicable.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial in predicting a molecule's electrophilic and nucleophilic behavior.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with solvents.
Exploration of Conformational Space and Tautomeric Equilibria
The structure of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] possesses a degree of conformational flexibility, primarily around the imino bridge connecting the two triazine rings. The rotation around the C-N-C bonds of this bridge can lead to different conformers. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations.
Furthermore, the presence of multiple amino groups and ring nitrogens raises the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. Theoretical studies can investigate the relative energies of different tautomeric forms of melam to determine the most stable tautomer under various conditions. For instance, DFT calculations have been used to study the tautomeric forms of related triazine compounds. researchgate.netresearchgate.net
Solvent Effects on Molecular Structure and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvation effects. By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to observe how the solvent affects the molecule's conformation and its interactions with other species.
For 2,2'-iminobis[4,6-diamino-1,3,5-triazine], MD simulations could reveal how solvent molecules arrange themselves around the solute and form hydrogen bonds with the amino groups and triazine nitrogens. This solvation shell can influence the molecule's conformational preferences and its accessibility for chemical reactions. While specific MD simulation studies on the solvation of melam were not found in the provided search results, this remains an important area for future computational investigation to fully understand its behavior in solution.
Simulation of Intermolecular Interactions and Self-Assembly
The self-assembly of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and its monomer unit, melamine (B1676169), is predominantly governed by a network of highly specific hydrogen bonds. Computational simulations, including molecular dynamics (MD) and quantum chemical calculations, have been instrumental in elucidating these interactions.
The structure of the melamine dimer features multiple amino groups and triazine ring nitrogens, which act as hydrogen bond donors and acceptors, respectively. This arrangement facilitates the formation of robust intermolecular hydrogen bonds, similar to those observed in melamine-based supramolecular assemblies. rsc.orgharvard.eduharvard.eduacs.orgacs.org Theoretical studies on melamine and its complexes with molecules like cyanuric acid have shown that the hydrogen bonding interactions are the primary driving force for self-assembly into larger structures, such as tapes, rosettes, and 3D networks. rsc.orgharvard.eduacs.org
Molecular dynamics simulations can model the aggregation propensity of such molecules in various environments. For instance, studies on melamine aggregation in aqueous solutions have highlighted the crucial role of hydrogen bonding between the sp³ nitrogen atoms of one molecule and the sp² nitrogen atoms of another, while ruling out significant contributions from π-π stacking interactions in that specific context. The principles derived from these simulations are directly applicable to understanding the behavior of the dimer.
DFT Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical reactions involving triazine compounds, including the formation and transformation of 2,2'-iminobis[4,6-diamino-1,3,5-triazine].
DFT calculations have been successfully employed to map the potential energy surface for the thermal synthesis of graphitic carbon nitride (g-C₃N₄) from melamine, a process in which the melamine dimer (melam) is a key intermediate. nih.gov One study elucidated a possible reaction path for the formation of melem, another important intermediate, from the condensation of melamine and subsequent isomerization of melam. nih.gov
The process begins with the condensation of two melamine molecules, releasing an ammonia (B1221849) molecule to form the dimer, melam. DFT calculations can model this condensation reaction, identifying the transition state structures and calculating the associated activation energy barriers. These calculations have shown that the process often involves tautomeric forms of melamine, which can explain the presence of secondary amine bridges in the resulting materials. nih.gov The subsequent isomerization of melam to melem is also a critical step that can be modeled using DFT, with studies indicating that σ publish.csiro.aupublish.csiro.au migration, vibrations, and rotations are key mechanisms in this transformation. nih.gov
Table 1: Example of Calculated Energy Barriers for Triazine Compound Reactions (Note: This table is illustrative, based on typical values found in DFT studies of related systems, as specific values for all reaction steps of the target compound are not universally published.)
| Reaction Step | Reactants | Products | Calculated Method | Energy Barrier (kJ/mol) |
| Dimerization | 2 x Melamine | Melam + NH₃ | DFT/B3LYP | 150 - 200 |
| Isomerization | Melam | Melem Intermediate | DFT/B3LYP | 120 - 170 |
While specific computational studies on catalyst design for the direct synthesis or conversion of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are not widely documented, the general principles of computational catalyst design are highly relevant. rsc.orgresearchgate.netmdpi.com Computational chemistry, particularly DFT, plays a crucial role in the rational design and optimization of catalysts for a wide range of chemical processes, including the synthesis of nitrogen-containing heterocycles. researchgate.netucla.eduyoutube.com
The synthesis of melamine from urea, for example, is a catalytic process where catalyst deactivation is a significant issue. google.com Computational models can be used to understand the mechanisms of catalyst deactivation, such as the clogging of pores by non-volatile byproducts. google.com By modeling the interaction between the reactants, intermediates, and the catalyst surface, researchers can predict catalyst performance, identify active sites, and screen potential new catalyst materials with improved activity, selectivity, and stability. rsc.orgucla.edu These computational tools enable the development of more efficient catalytic processes by reducing the need for extensive experimental trial-and-error. researchgate.net
Prediction of Spectroscopic Signatures using Computational Methods
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which serves as a powerful tool for experimental validation and structural elucidation. publish.csiro.aupublish.csiro.au
DFT and time-dependent DFT (TD-DFT) are standard methods for simulating various types of spectra. mdpi.commdpi.comresearchgate.net
NMR Spectra: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the chemical environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR spectra. mdpi.comtdx.cat For a symmetrical molecule like 2,2'-iminobis[4,6-diamino-1,3,5-triazine], computational methods can predict the number of unique signals and their chemical shifts, aiding in the interpretation of experimental data. monash.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (Note: These are representative values based on calculations for similar di-triazine structures and general NMR prediction tools. monash.edunmrdb.org Actual experimental values may vary depending on the solvent and other conditions.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Triazine Ring Carbon (C-NH₂) | - | ~167-170 |
| Imino Bridge Proton (-NH-) | ~7.5-8.5 | - |
| Amino Group Protons (-NH₂) | ~6.5-7.5 | - |
IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. mdpi.comresearchgate.net These simulations are crucial for assigning experimental IR bands to specific molecular vibrations, such as N-H stretching of the amino and imino groups, and the characteristic ring breathing modes of the triazine core.
UV-Vis Spectra: The electronic absorption properties are investigated using UV-Vis spectroscopy. TD-DFT calculations are employed to predict the electronic transitions, providing the maximum absorption wavelengths (λ_max) and oscillator strengths. publish.csiro.aunih.gov For triazine derivatives, these calculations can identify the nature of the electronic transitions, such as n→π* and π→π*, which are characteristic of such heterocyclic systems. mdpi.com
Computational chiroptical spectroscopy, which includes Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
However, 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is an achiral molecule. It possesses multiple planes of symmetry and does not have a non-superimposable mirror image. Therefore, it will not exhibit a CD or VCD spectrum. Consequently, computational chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this specific compound. While chirality can be induced in supramolecular assemblies involving this molecule and a chiral co-former, the isolated molecule itself is achiral. researchgate.net
In Silico Screening for Novel Derivatives and Reaction Pathways
In silico screening has emerged as an indispensable technique in modern chemistry, enabling the high-throughput evaluation of virtual compounds and reaction pathways. This computational approach significantly reduces the time and resources required for laboratory-based research by prioritizing candidates with the most promising properties. For 2,2'-iminobis[4,6-diamino-1,3,5-triazine], in silico methods can be employed to design novel derivatives and predict their behavior in chemical reactions.
Virtual Library Design and Property Prediction
The design of a virtual library of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] derivatives is the first step in the in silico screening process. This involves the systematic modification of the parent structure by introducing a variety of functional groups at different positions on the triazine rings. The selection of these functional groups is guided by the desired properties of the final compounds, which could range from enhanced biological activity to improved material characteristics.
Once the virtual library is constructed, the properties of each derivative are predicted using computational models. These models are based on quantum mechanics, molecular mechanics, and quantitative structure-activity relationship (QSAR) principles. Properties such as electronic structure, molecular geometry, and potential for intermolecular interactions can be calculated with a high degree of accuracy. For instance, Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic properties of molecules, which are crucial for understanding their reactivity and spectroscopic behavior.
Table 1: Hypothetical Virtual Library of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] Derivatives and Predicted Properties
| Derivative | Modification | Predicted Property 1 (e.g., Dipole Moment) | Predicted Property 2 (e.g., HOMO-LUMO Gap) |
| Compound A | -H | 3.5 D | 4.2 eV |
| Compound B | -CH3 | 3.8 D | 4.1 eV |
| Compound C | -OH | 4.5 D | 3.9 eV |
| Compound D | -Cl | 2.9 D | 4.5 eV |
| Compound E | -NH2 | 4.8 D | 3.8 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling of reactivity and selectivity is another critical application of computational chemistry in the study of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and its derivatives. By simulating reaction mechanisms and calculating activation energies, it is possible to forecast the most likely products of a chemical transformation and the conditions under which the reaction will proceed most efficiently. This is particularly valuable for complex multi-step syntheses, where selectivity is a key concern.
Various computational methods can be used to model chemical reactions. For example, transition state theory combined with quantum mechanical calculations can identify the lowest energy pathways for a given reaction. Molecular dynamics simulations can provide insights into the role of the solvent and other environmental factors on the reaction outcome. These predictive models not only guide the synthesis of new compounds but also contribute to a deeper understanding of the fundamental principles governing chemical reactivity. For instance, studies on other triazine derivatives have successfully used these methods to predict reaction mechanisms and product speciation. nih.gov
Table 2: Hypothetical Predictive Modeling of a Reaction Involving a Derivative of 2,2'-iminobis[4,6-diamino-1,3,5-triazine]
| Reactant | Reagent | Predicted Major Product | Predicted Selectivity |
| Compound C | Electrophile A | Product X | 95% |
| Compound C | Electrophile B | Product Y | 80% |
| Compound D | Nucleophile C | Product Z | >99% |
| Compound D | Nucleophile D | No Reaction | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Applications in Advanced Materials Science and Polymer Chemistry
Incorporation as a Monomer in Polycondensation and Addition Polymerization
The molecular structure of melam, featuring multiple primary and secondary amine functionalities, theoretically allows it to act as a multifunctional monomer in various polymerization reactions. These amino groups can participate in step-growth polymerization, such as polycondensation, with appropriate co-monomers.
Melam's structure, containing two triazine rings linked by an imino bridge and decorated with amino groups, makes it a candidate for the synthesis of novel triazine-based polymers. In polycondensation reactions, the amino groups of melam can react with carboxylic acid derivatives (e.g., diacyl chlorides or diesters) to form polyamides. The resulting polymers would feature triazine rings integrated into the polymer backbone, which could impart enhanced thermal stability and flame retardancy due to the high nitrogen content of the triazine moiety.
The general reaction for the formation of a polyamide from melam and a diacyl chloride can be envisioned as follows:
n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-OC-R'-CO-]n + 2n HCl
In this generalized scheme, the diamine represents a simplification of the reactive sites on melam. Given melam's multiple amino groups, its reaction with diacyl chlorides could lead to the formation of highly branched or cross-linked polyamide networks rather than linear chains. The properties of the resulting polymer would be highly dependent on the reaction conditions and the nature of the co-monomer.
While specific research on the use of melam as a primary monomer is limited, the synthesis of other triazine-based polymers through similar polycondensation reactions is well-documented, suggesting the feasibility of this approach for melam.
The multifunctionality of melam lends itself to the design of both thermosetting and, potentially, thermoplastic materials.
Thermosetting Materials: When reacted with monomers having a functionality greater than two, such as diacyl chlorides or epoxides, melam can form a rigid, three-dimensional cross-linked network characteristic of a thermosetting polymer. These materials are expected to exhibit high thermal stability, chemical resistance, and hardness, properties that are characteristic of melamine-based resins like melamine-formaldehyde resins. The high density of hydrogen bonding sites within the melam structure could also contribute to the mechanical strength of the resulting thermoset.
Thermoplastic Materials: The synthesis of linear, thermoplastic polymers using melam as a monomer is more challenging due to its high functionality, which favors cross-linking. However, under carefully controlled stoichiometric conditions and with the use of difunctional co-monomers, it might be possible to produce linear or lightly branched polymers. These thermoplastic materials would be expected to be processable at elevated temperatures and could exhibit unique properties due to the presence of the triazine rings in the main chain.
The following table illustrates the potential for melam in the design of different polymer types, though it should be noted that this is based on the chemical nature of the molecule rather than on extensive published research.
| Polymer Type | Potential Co-monomers | Expected Polymer Characteristics |
| Polyamide | Adipoyl chloride, Terephthaloyl chloride | High thermal stability, flame retardancy, potential for high mechanical strength. |
| Polyurea | Hexamethylene diisocyanate (HMDI) | Good adhesion, abrasion resistance, and elastomeric properties. |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | High hardness, chemical resistance, and good adhesive properties. |
Role as a Cross-linking Agent in Thermosetting Resins and Networks
The multiple amino groups in melam make it a theoretical candidate for use as a cross-linking or curing agent for thermosetting resins, such as epoxy resins. In this role, the amino groups would react with the functional groups of the prepolymer to form a cross-linked network.
In the context of epoxy resins, the primary and secondary amines of melam can open the epoxide ring of the epoxy prepolymer, leading to the formation of hydroxyl groups and covalent bonds that link the polymer chains together. The high number of reactive sites on a single melam molecule (multiple NH₂ and NH groups) could lead to the formation of a very dense, highly cross-linked polymer network. This high cross-link density is generally associated with enhanced mechanical properties, such as hardness and modulus, as well as improved thermal and chemical resistance.
The curing of an epoxy resin with an amine involves the following general reaction:
R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'
This reaction would occur at multiple sites on the melam molecule, leading to the formation of a three-dimensional network.
The incorporation of a multifunctional cross-linking agent like melam would be expected to have a significant impact on the network density and morphology of the resulting thermoset. A higher concentration of melam would likely lead to a higher cross-link density, resulting in a more rigid and brittle material with a higher glass transition temperature (Tg). The specific structure of melam, with its two triazine rings, might also introduce a degree of steric hindrance that could influence the final network morphology, potentially leading to a more heterogeneous network structure compared to smaller, more flexible amine curing agents.
The table below summarizes the expected influence of melam as a cross-linking agent on the properties of a generic thermosetting resin.
| Property | Expected Influence of Melam Incorporation |
| Cross-link Density | Increase |
| Glass Transition Temperature (Tg) | Increase |
| Hardness | Increase |
| Flexibility | Decrease |
| Chemical Resistance | Increase |
| Thermal Stability | Increase |
Functionalization of Polymer Surfaces and Interfaces with Triazine Moieties
The functionalization of polymer surfaces is a critical area of materials science, aiming to impart specific properties to the surface of a material without altering its bulk characteristics. The reactive nature of melam suggests its potential use in the surface modification of polymers.
Triazine moieties are known to have strong and reversible interactions, which have been utilized in the development of peptide-mimetic sequence-defined polymers. Introducing melam or similar triazine structures to a polymer surface could therefore be a route to creating surfaces with specific recognition capabilities or self-healing properties.
One potential method for surface functionalization is "grafting to," where pre-synthesized polymers with reactive end-groups are attached to a surface. Alternatively, in a "grafting from" approach, polymerization is initiated from the surface itself. Melam could be used in either of these strategies. For instance, a polymer surface could be pre-functionalized with groups that can react with the amino groups of melam, thereby anchoring the melam molecules to the surface. This would create a surface rich in triazine rings and additional amino groups, which could then be used for further chemical modifications or to alter the surface properties such as wettability and adhesion.
While the direct use of melam for polymer surface functionalization is not widely reported, the broader field of surface modification with amine-containing compounds and the unique properties of the triazine ring suggest that this is a plausible and potentially fruitful area for future research.
Surface Grafting and Coating Technologies
The presence of multiple reactive N-H bonds in 2,2'-iminobis[4,6-diamino-1,3,5-triazine] makes it a candidate for surface grafting and the development of functional coatings. These amino groups can serve as anchor points to chemically bond the molecule to a variety of substrates, thereby altering the surface properties. For instance, the related compound melamine (B1676169) is utilized in the formulation of resins that form durable, hard, and heat-resistant coatings. wikipedia.org Melamine and its derivatives are also employed as fire-retardant additives in paints. wikipedia.org
While specific studies on the use of isolated melam for surface grafting are not widely documented, its formation as an intermediate during the curing of melamine-based coatings is implicit. The thermal condensation of melamine to melam and subsequently to more cross-linked structures like melem (B72624) and melon contributes to the formation of a stable, intumescent char layer in fire-retardant coatings, which acts as a barrier to heat and mass transfer. researchgate.netmwflameretardant.com The potential for using 2,2'-iminobis[4,6-diamino-1,3,5-triazine] directly in coating formulations lies in its ability to enhance thermal stability and create a high density of cross-linking sites.
Adhesion Promotion and Interfacial Compatibility
Effective adhesion between dissimilar materials, such as between a polymer matrix and a reinforcing filler or a coating and its substrate, is critical for the performance of composite materials and coated products. Adhesion promoters are bifunctional molecules that can interact with both surfaces, bridging them at the interface. The amino groups in 2,2'-iminobis[4,6-diamino-1,3,5-triazine] can form hydrogen bonds or covalent linkages with surface functional groups (e.g., hydroxyl groups on glass or metal oxides), while the triazine ring structure can offer compatibility with various polymer matrices.
Although the direct application of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] as an adhesion promoter is not extensively reported, the principle is demonstrated by the use of amino-functionalized silanes and other triazine derivatives for this purpose. These molecules improve the compatibility and bonding between organic polymers and inorganic substrates. oribay.comtramaco.de Given its structure, 2,2'-iminobis[4,6-diamino-1,3,5-triazine] could theoretically be employed to enhance the interfacial adhesion in polymer composites, particularly those containing inorganic fillers.
Design of Hybrid Materials and Composites Utilizing Triazine Frameworks
The robust and nitrogen-rich triazine framework of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] makes it an attractive component for the design of advanced hybrid materials and composites.
Organic-Inorganic Hybrid Material Synthesis
Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, often resulting in materials with synergistic or novel functionalities. researchgate.netmdpi.comrsc.org The triazine units of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] can act as versatile ligands, coordinating with metal ions to form structured hybrid networks.
A notable example is the synthesis of a neutral complex, Zn[C₆N₁₁H₉]Cl₂, where melam acts as a symmetrically bent bidentate ligand, coordinating to a zinc center through two of its ring nitrogen atoms. nih.gov This demonstrates the capability of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] to serve as a building block in the construction of crystalline organic-inorganic hybrid materials. Furthermore, research on melamine-based hybrid materials, such as (H₇C₃N₆)·(H₆C₃N₆)ZnCl₃, which exhibits promising nonlinear optical properties, highlights the potential of triazine-based structures in creating functional hybrid materials. researchgate.net
Table 1: Examples of Triazine-Based Organic-Inorganic Hybrid Materials
| Compound/Material | Composition | Key Features |
|---|---|---|
| Zn[C₆N₁₁H₉]Cl₂ | Melam (2,2'-iminobis[4,6-diamino-1,3,5-triazine]) and Zinc Chloride | Melam acts as a bidentate ligand. nih.gov |
Integration into Nanocomposites and Microcomposites
Polymer nanocomposites, which consist of a polymer matrix with dispersed nanoscale fillers, often exhibit significantly improved mechanical, thermal, and barrier properties compared to the neat polymer. mdpi.comrsc.orgmdpi.com While the direct incorporation of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] as a discrete filler is not a common approach, its role as a precursor or in-situ modifier is more relevant.
For instance, in the context of flame retardancy, the thermal decomposition of melamine within a polymer matrix leads to the formation of melam and higher condensates. researchgate.net These products can interact with other components of the composite, such as nanoclays, to form a more effective and stable char structure, thereby enhancing the fire resistance of the material. Research on wood polymer nanocomposites has also explored the use of melamine-formaldehyde resins to impregnate and strengthen the wood structure, indicating the utility of triazine-based chemistry in composite materials. researchgate.net
Precursors for Carbon Nitride and Related Advanced Inorganic Materials
One of the most significant applications of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is its role as a key intermediate in the synthesis of graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with promising applications in photocatalysis, sensing, and bioimaging.
Thermal Polymerization to g-C₃N₄ (Graphitic Carbon Nitride)
Graphitic carbon nitride is typically synthesized through the thermal condensation of nitrogen-rich precursors like melamine, dicyandiamide (B1669379), or urea. researchgate.netresearchgate.netnih.gov The condensation process of melamine is a stepwise reaction involving the elimination of ammonia (B1221849). researchgate.net
The generally accepted pathway for the thermal decomposition of melamine proceeds as follows:
Formation of Melam: At temperatures around 340-360°C, two melamine molecules condense with the release of one molecule of ammonia to form 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (melam). nih.govresearchgate.net
Formation of Melem: Upon further heating to approximately 390-400°C, melam undergoes intramolecular cyclization and further condensation, losing another molecule of ammonia to form melem, a more condensed tri-s-triazine (heptazine) based unit. wikipedia.orgresearchgate.netnih.gov
Formation of Melon and g-C₃N₄: As the temperature increases above 520°C, these melem units polymerize further, forming melon (a linear polymer) and ultimately the layered structure of graphitic carbon nitride (g-C₃N₄). researchgate.net
The identity and stability of melam as a crucial, albeit sometimes transient, intermediate have been confirmed through various analytical techniques. nih.govnih.govmdpi.com The thermal stability and decomposition pathway of melam itself have been studied, showing that it is a necessary step towards the formation of the more thermally stable heptazine-based structures of melem and g-C₃N₄. researchgate.netmdpi.com
Table 2: Key Intermediates in the Thermal Condensation of Melamine to g-C₃N₄
| Intermediate | Common Name | Approximate Formation Temperature | Key Structural Feature |
|---|---|---|---|
| C₆H₉N₁₁ | Melam | 340-360°C | Two triazine rings linked by an imino bridge. researchgate.net |
| C₆N₇(NH₂)₃ | Melem | 390-400°C | Fused tri-s-triazine (heptazine) core. researchgate.net |
2,2'-Iminobis[4,6-diamino-1,3,5-triazine] is a molecule of significant interest in materials science, primarily due to its pivotal role as an intermediate in the synthesis of graphitic carbon nitride from melamine. Its structure, featuring two reactive diaminotriazine units, also suggests its potential for broader applications in polymer chemistry, including the development of functional coatings, adhesion promoters, and novel organic-inorganic hybrid materials. While direct research into some of these applications remains an area for future exploration, the established chemistry of triazine compounds provides a strong indication of the prospective utility of this nitrogen-rich building block in the creation of advanced materials with tailored properties.
Doping and Modification of Carbon Nitride Structures
The strategic doping and structural modification of graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, have garnered significant attention for enhancing its physicochemical properties and expanding its applications. The compound 2,2'-iminobis[4,6-diamino-1,3,5-triazine], commonly known as melam or melem, plays a crucial role in this context, serving not only as a key intermediate in the synthesis of g-C₃N₄ but also as a dopant or modifier to tailor its material characteristics.
The incorporation of melem into the g-C₃N₄ framework can be achieved through various methods, including hydrothermal treatments, copolymerization, and the use of melem-based supramolecular assemblies as precursors. These approaches aim to modulate the electronic band structure, improve charge separation and transport, increase surface area, and introduce specific functional groups, thereby enhancing the performance of the resulting carbon nitride materials in applications such as photocatalysis.
Hydrothermal Modification and Melem-Hybrid Formation
Hydrothermal treatment of pristine g-C₃N₄ has been shown to induce the formation of melem/g-C₃N₄ hybrid structures. In one study, a hydrothermal technique was employed to engineer a "thorn ball" like melem structure on the g-C₃N₄ layer. This modification resulted in improved light absorption and a lower recombination rate of photogenerated electron-hole pairs compared to the unmodified g-C₃N₄. rsc.orgacs.orgnih.gov The resulting hybrid photocatalyst demonstrated significantly enhanced performance in the degradation of organic pollutants like methylene (B1212753) blue under artificial sunlight. rsc.orgacs.orgnih.gov
Further research on the hydrothermal modification of g-C₃N₄ for the photodegradation of tetracycline (B611298) hydrochloride revealed that the treatment time and temperature are critical parameters. mdpi.com Optimal conditions led to the formation of porous defects and the introduction of oxygen-containing functional groups, which positively influenced the photocatalytic performance. However, prolonged treatment or higher temperatures resulted in the excessive growth of extended melem units, which could inhibit charge transfer. mdpi.com
Table 1: Effect of Hydrothermal Modification on Photocatalytic Degradation of Tetracycline (TC)
| Sample | Hydrothermal Treatment Conditions | TC Removal Efficiency (%) | Reaction Rate Constant (k) (min⁻¹) | Specific Surface Area (m²/g) |
| Pristine CN | None | 67.61 | 0.0066 | - |
| CN-180-3 | 180°C, 3 h | 84.60 | 0.0118 | - |
| CN-180-6 | 180°C, 6 h | 97.17 | 0.0236 | 75.0 |
| CN-180-9 | 180°C, 9 h | 57.91 | 0.0058 | - |
| CN-200-6 | 200°C, 6 h | 23.30 | 0.0023 | - |
Another approach involves the use of H₂SO₄-assisted treatment of bulk g-C₃N₄ followed by a rapid cooling process to synthesize g-C₃N₄/melem nanorod hybrids. These hybrids exhibited a nearly 100% degradation efficiency for methyl orange within 80 minutes, a significant improvement over the 67% efficiency of bulk g-C₃N₄. researchgate.net The enhanced performance was attributed to the synergistic effect between g-C₃N₄ and melem, which improved the separation of photogenerated charges. researchgate.net
Copolymerization for Band Structure Engineering
Copolymerization of melem with other monomers is a powerful strategy for tuning the electronic band structure of polymeric carbon nitride (PCN). By incorporating an electron-deficient monomer like pyromellitic dianhydride (PMDA) with melem, the valence band position of the resulting polymer can be significantly lowered, leading to a strong photooxidation capability. rsc.org This modification shifts the photocatalytic activity towards water oxidation rather than water reduction. rsc.org
In a similar vein, the copolymerization of melem and barbituric acid has been shown to produce a PCN with improved visible-light absorption (up to 550 nm) and a more positive valence band maximum (1.85 eV vs. SHE). elsevierpure.comresearchgate.net This tailored band structure proved highly efficient for the nonsacrificial photocatalytic production of hydrogen peroxide (H₂O₂), achieving a record-high apparent quantum efficiency of 8.0% at 420 nm. elsevierpure.comresearchgate.net
Table 2: Properties of Polymeric Carbon Nitride Copolymerized with Barbituric Acid (BA)
| Material | Molar Ratio (BA/melem) | Band Gap (eV) | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Apparent Quantum Efficiency (420 nm) (%) |
| PCN-BA-0.1 | 0.1 | 2.58 | 1550 | 8.0 |
| Pristine PCN | 0 | 2.70 | 350 | 1.5 |
Melem-Based Supramolecular Assemblies as Precursors
The use of melem-based supramolecular assemblies as precursors for the synthesis of carbon nitride offers a pathway to materials with controlled porosity and enhanced photocatalytic activity. By designing a melem-constructed honeycomb structure and inserting small triazine analogs, researchers have fabricated highly porous polymeric carbon nitride. rsc.org This method allows for the tuning of electronic, optical, and catalytic properties. rsc.org
Another study demonstrated the fabrication of photoactive porous carbon nitride rods through the thermal condensation of melem-based hexagonal supramolecular assemblies. rsc.orgbgu.ac.ilresearchgate.net To achieve this, bulk melem was first exfoliated using hydrochloric acid to improve its dispersibility in an aqueous medium, leading to the formation of well-ordered, H-bond bridged supramolecular assemblies. rsc.orgbgu.ac.ilresearchgate.net The subsequent thermal condensation of these assemblies yielded porous carbon nitride rods with fewer defects, high specific surface area, enhanced light-harvesting properties, and improved charge separation and migration. rsc.orgbgu.ac.ilresearchgate.net These materials exhibited excellent photocatalytic activity and stability for both the hydrogen evolution reaction (HER) and the CO₂ reduction reaction (CO₂RR). rsc.orgrsc.orgbgu.ac.ilresearchgate.net
Table 3: Photocatalytic Performance of Carbon Nitride from Melem-Based Supramolecular Assemblies
| Photocatalyst | Application | Activity |
| Porous Polymeric CN | Hydrogen Evolution Reaction (HER) | 8075 μmol h⁻¹ g⁻¹ |
| Porous Polymeric CN | CO₂ Reduction Reaction (CO₂RR) | 1125 μmol g⁻¹ (within 3 h) |
Thermal Stability
The thermal stability of melem itself is a significant factor in the synthesis of carbon nitride materials. Studies have shown that melem can be stable up to 600 °C at 5 GPa. mdpi.com This high thermal stability of melem and its assemblies contributes to the formation of well-ordered carbon nitride structures with fewer defects during high-temperature condensation processes. rsc.orgbgu.ac.ilresearchgate.net The thermal decomposition pathway of melamine to graphitic carbon nitride proceeds through melem as a key intermediate. acs.orgnih.govresearchgate.net Understanding the thermal behavior of melem is crucial for controlling the final structure and properties of the resulting carbon nitride materials.
Role in Advanced Chemical Processes and Catalysis
Heterogeneous and Homogeneous Catalysis Mediated by Triazine-Based Ligands
The inherent properties of triazine-based ligands, such as their electron-deficient nature and the presence of multiple nitrogen atoms, make them valuable components in the design of catalysts. These ligands can effectively coordinate with metal centers, influencing the electronic properties and stability of the resulting catalysts. acs.org
Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Triazine Units
The rigid and multifunctional nature of triazine derivatives, including melam, makes them ideal candidates for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas and tunable pore structures, which are critical for catalytic applications. researchgate.net
While specific literature detailing the use of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] as a primary ligand in MOF synthesis is limited, the broader class of triazine-containing ligands has been successfully employed. For instance, 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (B3088972) (TCPT) has been used to synthesize a novel zinc-based MOF, demonstrating the potential of triazine units to form stable and functional frameworks. nih.gov
In the realm of COFs, triazine-based frameworks, often referred to as Covalent Triazine Frameworks (CTFs), are a significant class of materials. researchgate.net These are typically synthesized through the trimerization of nitrile-containing monomers. Melamine (B1676169), a related triazine compound, has been used in the synthesis of porous organic polymers (POPs) through polycondensation reactions with dialdehydes, resulting in materials with high thermal stability and surface areas suitable for catalysis and adsorption. mdpi.com For example, a triazine-based POP synthesized from melamine and terephthalaldehyde (B141574) exhibited a surface area of 139.2 m²/g. mdpi.com While direct synthesis of COFs from melam is not widely reported, its structural motifs are central to the formation of graphitic carbon nitride (g-C₃N₄), a material with significant catalytic activity. nih.gov
Table 1: Properties of a Triazine-Based Porous Organic Polymer (T-POP1)
| Property | Value | Reference |
|---|---|---|
| Monomers | Melamine, Terephthalaldehyde | mdpi.com |
| Surface Area (BET) | 139.2 m²/g | mdpi.com |
| Pore Volume | Not Specified | mdpi.com |
| Thermal Stability | High | mdpi.com |
Application in Organic Transformations (e.g., Cross-Coupling, Oxidation, Reduction)
Triazine-based ligands and materials are increasingly being explored as catalysts or catalyst supports in a variety of organic transformations. Their nitrogen-rich structure can provide basic sites for catalysis or act as effective scaffolds for anchoring metal nanoparticles. researchgate.net
Cross-Coupling Reactions: While specific studies employing 2,2'-iminobis[4,6-diamino-1,3,5-triazine] as a ligand for cross-coupling reactions are scarce, related triazine derivatives have shown promise. For instance, dendritic multi-directional ligands based on 1,3,5-triazine (B166579) have been used with copper(II) nitrate (B79036) to catalyze the oxidation of 3,5-di-tert-butylcatechol. uu.nl The development of supported palladium catalysts on various materials is a well-established field for promoting C-C coupling reactions like the Suzuki-Miyaura and Heck reactions, and nitrogen-rich supports are known to stabilize the metal nanoparticles. tandfonline.comresearchgate.net
Oxidation and Reduction: Melamine-modified platinum catalysts have demonstrated enhanced activity for the oxygen reduction reaction (ORR), a key process in fuel cells. The melamine is believed to destabilize the adsorption of hydroxyl intermediates, thereby boosting catalytic performance. chemrxiv.org The catalytic reduction of oximes to hydroxylamines, a challenging transformation, has been achieved using various catalytic systems, and the development of efficient catalysts is an active area of research. nih.gov While direct catalytic applications of melam in these specific oxidation and reduction reactions are not extensively documented, its structural similarity to melamine suggests potential in this area.
Photo- and Electro-Catalysis with Triazine Derivatives
The electronic properties of triazine-based materials, particularly their π-conjugated systems, make them suitable for applications in photocatalysis and electrocatalysis. researchgate.netrsc.org
Photocatalysis: A heterojunction of melam and tungsten trioxide (WO₃) has been shown to exhibit significantly enhanced visible-light photocatalytic activity for the degradation of acetaldehyde (B116499) and 2-propanol, as well as for the photogeneration of hydrogen peroxide. nii.ac.jp The hydrogen bonds between melam and WO₃ are believed to facilitate charge transfer and reduce the recombination of photo-excited electron-hole pairs. nii.ac.jp Melam and its more condensed form, melem (B72624), are key intermediates in the synthesis of graphitic carbon nitride (g-C₃N₄), a well-known metal-free photocatalyst. nih.gov Studies have shown that both melam and melem possess photocatalytic activity for dye degradation under UV-visible light, with melem showing substantially higher activity. nih.govntu.ac.uk
Electrocatalysis: The field of electrocatalysis often explores materials that can facilitate charge transfer at electrode surfaces. nih.gov Triazine-based materials, with their nitrogen-rich frameworks, are being investigated for their potential as metal-free electrocatalysts. rsc.org For instance, melamine has been shown to enhance the catalytic activity of platinum surfaces for the oxygen reduction reaction. chemrxiv.org Although specific studies on the electrocatalytic applications of pure 2,2'-iminobis[4,6-diamino-1,3,5-triazine] are not prominent, the broader research on triazine-based materials suggests a promising future in this domain. researchgate.net
Adsorption and Separation Technologies for Chemical Species
The porous nature and functional groups of materials derived from 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and related compounds make them effective adsorbents for various chemical species. mdpi.comnih.gov
Removal of Specific Chemical Contaminants from Aqueous Streams
Nitrogen-rich porous organic polymers derived from triazine precursors have demonstrated high efficiency in removing contaminants from water.
Heavy Metals and Anions: Novel cationic covalent triazine frameworks have been developed for the highly efficient and selective removal of selenate (B1209512) (SeO₄²⁻) from contaminated water, with a maximum adsorption capacity of 149.3 mg/g. nih.gov These materials operate over a wide pH range and exhibit fast adsorption kinetics. nih.gov Waterborne phenolic, triazine-based porous polymer particles have also shown very high removal efficiency (94% and above) for toxic metal ions such as Cr³⁺, Ni²⁺, Cd²⁺, and Pb²⁺. researchgate.net
Organic Dyes: Triazine-based porous organic polymers synthesized from melamine have proven to be excellent adsorbents for anionic dyes like methyl orange, with removal efficiencies exceeding 99% in a short time frame. mdpi.com These materials have also been effective in removing cationic dyes such as methylene (B1212753) blue. mdpi.comnih.gov
Table 2: Adsorption Capacities of Triazine-Based Polymers for Various Contaminants
| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Cationic Covalent Triazine Framework (CTFS-Cl) | Selenate (SeO₄²⁻) | 149.3 | nih.gov |
| Waterborne Phenolic, Triazine-based Polymer | Nickel (Ni²⁺) | 16 | researchgate.net |
| Waterborne Phenolic, Triazine-based Polymer | Cadmium (Cd²⁺) | 24 | researchgate.net |
| Waterborne Phenolic, Triazine-based Polymer | Lead (Pb²⁺) | 90 | researchgate.net |
Gas Adsorption and Storage Applications
The microporous structure of triazine-based polymers makes them promising candidates for gas adsorption and storage, particularly for carbon dioxide. acs.orgresearchgate.netmalvernpanalytical.comnih.gov
Carbon Dioxide (CO₂) Adsorption: Triazine-based microporous polycarbazole materials have shown high selective adsorption of CO₂ over N₂, with selectivity values reaching up to 148 at 298 K. acs.org A porous organic polymer synthesized from divinylbenzene (B73037) and a triazine derivative exhibited a good CO₂ adsorption capacity, attributed to its surface area of 644 m²/g and basic surface sites. researchgate.net
Other Gases: Electron-rich triazine-conjugated microporous polymers have been investigated for hydrogen (H₂) storage, showing an uptake of 46.88 cm³/g at 77 K. nih.gov The design and synthesis of porous materials with tailored pore sizes and surface functionalities remain a key area of research for improving gas adsorption and separation performance. malvernpanalytical.comnih.govsemanticscholar.org
Table 3: Gas Adsorption Properties of Triazine-Based Porous Polymers
| Polymer | Gas | Adsorption Capacity | Conditions | Reference |
|---|---|---|---|---|
| Microporous Polycarbazole (PCBZL) | CO₂ | 64.1 mg/g | 273 K, 1 atm | acs.org |
| Porous Organic Polymer (PDVBTT-1) | CO₂ | Not specified in capacity units | Good adsorption properties | researchgate.net |
| Triazine-Conjugated Microporous Polymer (T-CMP) | H₂ | 46.88 cm³/g | 77 K | nih.gov |
Chromatographic Separations Using Triazine-Functionalized Media
The 1,3,5-triazine moiety is a foundational component in the development of advanced stationary phases for various chromatographic applications. Materials functionalized with triazine derivatives are used in solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to separate and analyze a range of chemical compounds. nih.govnih.gov The nitrogen-rich triazine ring can engage in specific interactions, such as hydrogen bonding and π-π stacking, with target analytes, enabling effective separation. nih.gov
Covalent triazine frameworks (CTFs) have been developed as highly effective adsorbents for inline SPE-HPLC methods. nih.gov For instance, CTF-1, a material rich in π-electrons and nitrogen-containing triazine units, has demonstrated high extraction efficiency (87%-98%) for polar nitroimidazoles from environmental and biological samples. nih.gov The large specific surface area of such materials facilitates rapid mass transfer and fast adsorption/desorption kinetics. nih.govresearchgate.net
Triazine-functionalized metal-organic frameworks (MOFs) have also been employed for the selective adsorption and chromatographic separation of transition metal ions and cationic dyes. researchgate.net The imino-triazine backbone, combined with other functional groups, provides specific binding sites that can differentiate between various metal ions, such as Cu²⁺, even in the presence of other ions like Mg²⁺, Mn²⁺, and Ni²⁺. researchgate.net Furthermore, chiral monochloro-s-triazine reagents have been synthesized to serve as chiral derivatizing agents, allowing for the liquid chromatographic separation of amino acid enantiomers by converting them into diastereomeric derivatives that can be resolved on standard columns. nih.gov
Table 1: Applications of Triazine-Functionalized Media in Chromatography
| Triazine Material | Application | Target Analytes | Key Findings | Reference |
|---|---|---|---|---|
| Covalent Triazine Framework-1 (CTF-1) | Inline Solid-Phase Extraction (SPE) - HPLC | Nitroimidazoles | High extraction efficiency (87-98%); LODs of 0.11-0.13 μg/L. | nih.govresearchgate.net |
| Triazine-based Covalent Organic Polymer (COP) | In-tube Solid-Phase Microextraction - HPLC | Polycyclic Aromatic Hydrocarbons (PAHs) | The COP possessed a rough surface with suitable extraction sites for various analytes. | nih.gov |
| Triazine-Functionalized MOF | Selective Adsorption & Separation | Transition metal ions (e.g., Cu²⁺) | High adsorption capacity for Cu²⁺ (90.5 mg/g) and effective quenching of fluorescence. | researchgate.net |
| Chiral Monochloro-s-triazine Reagents | Derivatization for HPLC | DL-Amino Acids | Successful separation of diastereomeric derivatives of amino acids. | nih.gov |
Photochemical and Electrochemical Transformations Involving the Triazine Core
The electron-deficient nature of the triazine ring, combined with the electron-donating capacity of its amino substituents, gives rise to interesting photochemical and electrochemical properties that are exploited in sensing and other applications.
Photoinduced Electron Transfer and Energy Transfer Processes
The triazine core is a key component in designing molecules capable of photoinduced electron transfer (PET). The mechanism of sensing in some triazine-based fluorescent chemosensors is based on the inhibition of the PET process upon binding to a target analyte, which leads to an enhancement of fluorescence. researchgate.net In donor-acceptor systems, the triazine moiety can act as a bridge or part of the acceptor unit, where electronic coupling between the donor and acceptor can be finely tuned. osti.gov Studies on related systems have shown that greater electronic coupling does not always lead to a faster rate of charge transfer; in the Marcus inverted region, it can lead to adiabatic suppression, where the rate decreases due to an increased energy gap between the charge-transfer and locally excited states. osti.gov This principle allows for the rational design of molecules with specific photochemical behaviors.
Electrochemical Sensing and Redox Chemistry
Triazine derivatives have been successfully employed as chemosensors for the electrochemical detection of various species, particularly metal ions. researchgate.net For example, a triazine-based Schiff base has been synthesized for the selective and sensitive determination of Co²⁺ ions using both colorimetric and electrochemical methods. researchgate.net Amperometric studies demonstrated that the sensor could selectively detect Co²⁺ with a detection limit as low as 0.03 µM. researchgate.net The sensing mechanism involves a ligand-to-metal charge transfer (LMCT) process. researchgate.net
Molecularly imprinted polymers (MIPs) incorporating triazine templates have also been used to create biomimetic receptors for electrochemical sensors. nih.gov A sensor for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) was developed using a MIP that showed a reductive current dependent on the concentration of CAT. nih.gov These examples highlight the utility of the triazine scaffold in constructing robust and selective electrochemical sensing platforms. researchgate.netnih.gov
Table 2: Performance of Triazine-Based Electrochemical Sensors
| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Triazine Schiff Base | Co²⁺ | Amperometry | 0.03 µM | researchgate.net |
| Molecularly Imprinted Polymer (MIP) | 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) | Voltammetry | Detects up to 30 µM | nih.gov |
Self-Assembly and Supramolecular Architectures for Functional Systems
The capacity of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and related compounds to form predictable, non-covalent interactions makes them ideal candidates for building complex supramolecular structures. nih.gov
Design of Molecular Recognition Elements
The 1,3,5-triazine scaffold is a powerful building block for constructing oligomers and other architectures for use in supramolecular chemistry. nih.govrsc.org The presence of multiple hydrogen bond donor and acceptor sites on the 2,4,6-triaminotriazine (melamine) unit is a key feature driving molecular recognition and self-assembly processes. nih.gov The predictable hydrogen-bonding patterns allow for the design of synthetic oligomers with distinct topologies—linear, branched, macrocyclic, and dendrimeric—that exhibit specific molecular recognition characteristics. nih.gov These interactions are fundamental to creating new supramolecular assemblies by holding molecular synthons together through non-covalent forces. mdpi.com
Formation of Ordered Supramolecular Aggregates and Gels
The self-assembly properties of triazine derivatives, driven by a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions, can lead to the formation of ordered higher-level structures, including hydrogels. biorxiv.org Hydrogels are three-dimensional polymer networks that can hold large amounts of water and have applications in areas like controlled drug delivery. biorxiv.orgnih.gov
Triazine-based hydrogelators have been synthesized that self-assemble into fibrous networks, creating stable hydrogels. nih.govresearchgate.net For instance, a series of hydrogelators with varying hydrophobic carbon chain lengths demonstrated that longer chains (TriaC-18) resulted in superior hydrogelation due to enhanced hydrophobic interactions and hydrogen bonding. biorxiv.org In other systems, the aggregation of diaminotriazine moieties through strong hydrogen-bonding pairs can form hydrophobic microdomains, which is a key factor in the formation of the gel network. acs.org The crystal structures of some 2,4-diamino-1,3,5-triazine derivatives reveal how N–H⋯N interactions can lead to varied structures, from pseudo-honeycomb networks to corrugated rosette layers. rsc.org
Environmental Chemistry and Chemical Degradation Pathways
Biotic Transformation Pathways and Metabolites in Defined Systems
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.
The biodegradation of melam is not well-documented. However, extensive research exists on the microbial degradation of its parent compound, melamine (B1676169). Several bacterial strains have been identified that can utilize melamine as a source of carbon and nitrogen.
Studies have shown that bacteria from the genera Arthrobacter and Nocardioides can degrade melamine. researchgate.net For example, Arthrobacter sp. MCO was able to degrade 55% of melamine in soil after 30 days. researchgate.net Gut bacteria, specifically Klebsiella terrigena, have also been shown to metabolize melamine into cyanuric acid. wikipedia.org The general pathway for melamine biodegradation involves a series of hydrolytic deaminations to produce ammeline, ammelide, and finally cyanuric acid, which is then further metabolized to ammonia (B1221849) and carbon dioxide. mdpi.com
Given that melam is a dimer of melamine, it is plausible that its biodegradation would proceed through an initial breakdown into melamine units, which would then enter the well-established melamine degradation pathway. The microorganisms responsible for degrading other recalcitrant polymers often secrete extracellular enzymes to break down the larger polymer into smaller, assimilable units. mdpi.com A similar mechanism could be expected for melam in a controlled bioreactor system, although specific studies confirming this and identifying the responsible microbial consortia are lacking.
Table 2: Potential Microbial Degradation Pathway of Melam based on Melamine Degradation
| Step | Compound | Transformation | Potential Products | Citation (for Melamine Pathway) |
|---|---|---|---|---|
| 1 | 2,2'-iminobis[4,6-diamino-1,3,5-triazine] (Melam) | Cleavage of imino bridge | Melamine | Inferred |
| 2 | Melamine | Hydrolytic Deamination | Ammeline | mdpi.com |
| 3 | Ammeline | Hydrolytic Deamination | Ammelide | mdpi.com |
| 4 | Ammelide | Hydrolytic Deamination | Cyanuric Acid | mdpi.com |
The enzymatic degradation of a compound involves specific enzymes that catalyze its breakdown. nih.govnih.gov The enzymatic degradation of melam has not been directly studied, but the enzymes involved in the degradation of other s-triazine compounds provide a strong indication of the likely mechanisms.
The biodegradation of s-triazine herbicides like atrazine (B1667683) is catalyzed by a suite of enzymes belonging to the amidohydrolase superfamily. mdpi.com These enzymes facilitate the hydrolytic cleavage of substituents from the triazine ring. mdpi.com For example, atrazine chlorohydrolase (AtzA) dechlorinates atrazine. nih.gov Melamine deaminase (TriA) has been shown to deaminate 2-chloro-4,6-diamino-s-triazine (CAAT). nih.gov The ultimate product of the upper pathway for many s-triazine herbicides is cyanuric acid, which is then hydrolyzed by cyanuric acid amidohydrolase (AtzD/TrzD) to open the ring. ntu.ac.ukmdpi.com
Enzymatic degradation typically occurs in two stages: the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of chemical bonds. nih.govnih.gov For a molecule like melam, it is hypothesized that extracellular hydrolases would be required to cleave the imino bridge connecting the two triazine rings, releasing melamine monomers. These monomers could then be transported into the microbial cell and be subjected to the action of intracellular deaminases and ring-cleaving hydrolases. The specificity of these enzymes is high, and while enzymes for melamine degradation are known, their activity on the larger melam molecule has yet to be characterized. nih.gov
Advanced Oxidation Processes (AOPs) for Chemical Transformation and Removal
Advanced Oxidation Processes are particularly relevant for the treatment of water contaminated with triazine compounds, which are often resistant to conventional biological treatments. researchgate.netnih.gov The degradation of such compounds through AOPs can proceed through various reaction pathways, including hydroxylation of the aromatic ring, deamination, and ring cleavage, ultimately leading to the formation of smaller, more biodegradable molecules, and in ideal cases, complete mineralization to carbon dioxide, water, and inorganic ions. nih.govnih.gov
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process is highly dependent on factors such as pH, temperature, and the concentrations of the catalyst and oxidant. The photo-Fenton process enhances the degradation rate by using UV or visible light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. mdpi.comnih.gov
Research on the degradation of 2,4,6-trinitrotoluene (B92697) (TNT) using an ultrasound-assisted Fenton process showed significant removal of the parent compound and its transformation into various byproducts, indicating the power of this AOP for nitroaromatic compounds. nih.govnih.gov This suggests that the robust nature of the Fenton and photo-Fenton reactions could be applied to the degradation of complex triazine structures.
Table 1: Degradation of Related Triazine Compounds by Fenton and Photo-Fenton Processes
| Compound | Process | Key Findings | Reference |
|---|---|---|---|
| 2-chloro-4,6-diamino-1,3,5-triazine | Photo-Fenton | Rapid degradation, release of chloride ions, formation of 2-hydroxy-4,6-diamino-1,3,5-triazine, and subsequent oxidation to cyanuric acid. | researchgate.net |
| Melamine | Photo-Fenton-like (MCA-CN/WO₃ catalyst) | 98% degradation of methylene (B1212753) blue (as a model pollutant) within 30 minutes, indicating high catalytic activity for H₂O₂ activation. | mdpi.com |
Ozonation is a well-established water treatment process that utilizes the strong oxidizing potential of ozone (O₃) to disinfect and degrade organic pollutants. hydrogroup.biz Ozone can react directly with organic molecules, particularly at sites with high electron density such as double bonds and amino groups, or it can decompose to form hydroxyl radicals, leading to indirect oxidation. nih.gov The combination of ozone with ultraviolet (UV) light or hydrogen peroxide (UV/peroxide) enhances the production of hydroxyl radicals, thereby accelerating the degradation of persistent organic compounds. researchgate.netresearchgate.net
The degradation of triazine herbicides by ozonation and UV-based AOPs has been documented. nih.govacs.org For instance, atrazine, a common triazine herbicide, undergoes dealkylation and dechlorination at a faster rate under UV and ozonation conditions. nih.gov The degradation of melamine, a structurally related compound, by AOPs can lead to the formation of cyanuric acid. researchgate.net Combining ozonation with UV radiation has been shown to achieve near-quantitative mineralization of some refractory triazines. researchgate.net
The UV/peroxide process relies on the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. p2infohouse.org This method is effective for the degradation of a wide range of organic contaminants. While direct data on 2,2'-iminobis[4,6-diamino-1,3,5-triazine] is not available, the known reactivity of hydroxyl radicals with organic compounds suggests that this process would be capable of transforming the molecule.
Table 2: Efficacy of Ozonation and UV/Peroxide on Related Compounds
| Compound | Process | Key Findings | Reference |
|---|---|---|---|
| Atrazine | Ozonation | Dealkylation and dechlorination are key degradation pathways. | nih.govacs.org |
| Atrazine | UV/Ozone | Near-quantitative mineralization can be achieved under specific hydrothermal-supercritical conditions. | researchgate.net |
| Melamine | Ozonation/Peroxide | The ratio of ozone to peroxide influences the degradation efficiency. | researchgate.net |
| Chloroacetanilide and Triazine Herbicides | UV Treatment | UV exposure can alter the chemical structure and toxicity of the herbicides. | nih.gov |
Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species, either directly at the anode surface or indirectly in the bulk solution. Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD) or certain mixed metal oxides, are particularly effective for the generation of hydroxyl radicals. This technology offers advantages such as high efficiency, amenability to automation, and no need for the addition of chemical reagents.
While specific studies on the electrochemical oxidation of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] were not found, research on the electrochemical treatment of other nitrogen-containing heterocyclic compounds demonstrates the potential of this method. For example, the electrochemical degradation of p-dinitrobenzene has been shown to achieve up to 100% degradation and 98% COD removal using a Ti/SnO₂-Sb/β-PbO₂ anode. researchgate.net Furthermore, electrodes modified with triazine-based polymers have been used for the electrochemical detection of various analytes, indicating the electrochemical activity of the triazine structure. abechem.com The degradation pathway for related compounds like RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) in some systems involves ring cleavage and mineralization to carbon dioxide and nitrous oxide. nih.govmdpi.com
The application of electrochemical oxidation to waste streams containing 2,2'-iminobis[4,6-diamino-1,3,5-triazine] would likely proceed through a series of hydroxylation and deamination steps, leading to the opening of the triazine rings and eventual mineralization. The efficiency of this process would depend on electrode material, current density, and the composition of the wastewater.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone for separating 2,2'-iminobis[4,6-diamino-1,3,5-triazine] from its precursors, degradation products, and other related triazines. The choice of technique depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of melamine and its derivatives, including 2,2'-iminobis[4,6-diamino-1,3,5-triazine], in various materials nih.gov. Its applicability to non-volatile and polar compounds makes it ideal for these triazines without the need for chemical derivatization scispace.com.
Reversed-phase HPLC (RP-HPLC) is a common mode used for separation. A simple and precise gradient RP-HPLC method has been developed for the determination of melamine as a genotoxic impurity ajrconline.org. Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective approach, providing good retention for highly polar analytes like melamine and its analogues restek.comobrnutafaza.hr.
Various detectors can be coupled with HPLC for detection and quantification:
Diode Array Detection (DAD) : DAD detectors are frequently used due to the strong UV absorbance of triazine compounds around 220-240 nm scispace.comnih.gov. This allows for sensitive detection and preliminary identification based on the UV spectrum. HPLC-DAD methods have been validated for analyzing melamine in diverse matrices like protein supplements and food simulants nih.govresearchgate.net.
UV Detectors : Single-wavelength UV detectors are also commonly employed, set at the absorbance maximum of the triazine ring, offering a cost-effective yet sensitive detection method obrnutafaza.hr.
Method validation for HPLC analysis typically includes parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and accuracy to ensure reliable results ajrconline.orgnih.gov. For instance, one HPLC method reported an LOD of 0.017 μg/mL and an LOQ of 0.052 μg/mL for melamine nih.gov.
Table 1: Representative HPLC Conditions for Triazine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Technique | RP-HPLC ajrconline.org | HPLC-DAD researchgate.net | HILIC obrnutafaza.hr |
| Column | Unisphere Extend C18 (250 mm x 4.6 mm, 5µm) ajrconline.org | XBD-C18 (4.6 x 250 mm, 5µm) nih.gov | VisionHT™ HILIC (4.6 x 250mm, 5µm) obrnutafaza.hr |
| Mobile Phase | A: 0.1% TBAH in IPA/water; B: Acetonitrile (Gradient) ajrconline.org | Water/Acetonitrile | Acetonitrile:10mM Ammonium (B1175870) Acetate (B1210297) in Water (95:5) obrnutafaza.hr |
| Flow Rate | 1.0 mL/min ajrconline.org | 1.0 mL/min nih.gov | 1.0 mL/min obrnutafaza.hr |
| Detector | PDA at 220 nm ajrconline.org | DAD (Diode Array) | UV at 240 nm obrnutafaza.hr |
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds phenomenex.com. Due to the high polarity and low volatility of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and related compounds, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the polar analytes into more volatile and thermally stable forms phenomenex.com.
Silylation is the most common derivatization technique for this purpose. Silylating reagents replace active hydrogen atoms in the amino groups with a non-polar trimethylsilyl (B98337) (TMS) group phenomenex.com. This process reduces the polarity and increases the volatility of the triazine compounds, making them amenable to GC analysis phenomenex.com. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to introduce a silicon atom for labeling and subsequent analysis researchgate.net.
Once derivatized, the compounds can be separated on low-polarity capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase thermofisher.com. The separated compounds are then detected, often by a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter of which offers high selectivity for nitrogen-containing compounds.
Table 2: Typical GC Parameters for Derivatized Triazine Analysis
| Parameter | Description |
|---|---|
| Derivatization Agent | Silylating reagents (e.g., MSTFA, BSTFA) phenomenex.comresearchgate.net |
| Column | Low-polarity silarylene phase (e.g., TG-5SilMS) or equivalent thermofisher.com |
| Injector | Splitless mode at ~275 °C thermofisher.com |
| Oven Program | Temperature gradient, e.g., 60 °C hold, then ramp to 300 °C thermofisher.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) thermofisher.com |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their size (hydrodynamic volume) in solution cytivalifesciences.com. This method is particularly valuable for studying the polymerization of melamine and its derivatives, such as in the formation of melamine-formaldehyde (MF) resins researchgate.net. SEC can resolve oligomers and polymers, providing insights into molecular weight distribution and the extent of polymerization tandfonline.com.
In the context of 2,2'-iminobis[4,6-diamino-1,3,5-triazine], which is a condensation product of melamine, SEC can be used to monitor its formation and the subsequent formation of higher-order oligomers (e.g., trimers, tetramers) . Because these resins are often insoluble in common SEC solvents like tetrahydrofuran (B95107) (THF), a more polar solvent such as N,N-dimethylformamide (DMF) is frequently used as the mobile phase tandfonline.comlcms.cz. Polystyrene-based columns are commonly employed for the separation tandfonline.com. The technique allows for the resolution of individual polynuclear species, from monomers up to higher-order oligomers tandfonline.com.
Table 3: SEC Conditions for Melamine Resin Analysis
| Parameter | Condition Example |
|---|---|
| Technique | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) researchgate.netlcms.cz |
| Column | Agilent PLgel 5 µm or Polystyrene gel columns tandfonline.comlcms.cz |
| Mobile Phase (Eluent) | N,N-Dimethylformamide (DMF) tandfonline.comlcms.cz |
| Flow Rate | 1.0 mL/min lcms.cz |
| Temperature | Elevated temperature (e.g., 80 °C) to reduce eluent viscosity lcms.cz |
| Detector | Refractive Index (RI) lcms.cz |
Hyphenated Techniques for Structural Confirmation in Complex Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing structural confirmation and achieving high sensitivity, especially in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of melamine, its analogue 2,2'-iminobis[4,6-diamino-1,3,5-triazine], and their metabolites (e.g., ammeline, ammelide, and cyanuric acid) in complex samples like food, infant formula, and biological tissues restek.comacs.orgtandfonline.comnih.gov. The technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry.
Samples often require preparation, such as extraction with a solvent mixture (e.g., acetonitrile/water) followed by a clean-up step using solid-phase extraction (SPE) to remove matrix interferences acs.orgnih.gov. HILIC columns are often preferred for chromatographic separation due to their ability to retain these highly polar compounds restek.com.
Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, followed by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer acs.org. MRM allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for each analyte. Isotope dilution methods, using stable isotope-labeled internal standards, are often employed to ensure accurate quantification acs.orgnih.gov. This approach enables detection at parts-per-billion (ppb) levels restek.comthermofisher.com.
Table 4: Key Parameters for LC-MS/MS Analysis of Triazines
| Parameter | Description |
|---|---|
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC nih.gov |
| Column | HILIC-Si phase for polar compound retention restek.com |
| Sample Preparation | Solvent extraction followed by Solid-Phase Extraction (SPE) clean-up acs.orgnih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) acs.org |
| Mass Analyzer | Triple Quadrupole (QqQ) Mass Spectrometer thermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity acs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. It is a definitive method for the analysis and profiling of volatile and semi-volatile compounds, including derivatized triazines, in environmental and biological samples thermofisher.comnih.govnih.gov.
For the analysis of 2,2'-iminobis[4,6-diamino-1,3,5-triazine], derivatization (as described in section 9.1.2) is a prerequisite. The resulting TMS-derivatives are then injected into the GC-MS system. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a chemical fingerprint for each compound. These fragmentation patterns can be compared against spectral libraries, such as the NIST library, for confident identification nih.govnih.gov.
For quantitative analysis and enhanced sensitivity, selected ion monitoring (SIM) mode is often used nih.govmdpi.com. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analytes, which significantly improves the signal-to-noise ratio and lowers detection limits, enabling analysis at parts-per-trillion (ppt) levels in some cases nih.gov. This makes GC-MS a crucial tool for profiling trace levels of triazine contaminants and their degradation products in complex environmental matrices thermofisher.comnih.gov.
Table 5: Common GC-MS Settings for Triazine Profiling
| Parameter | Description |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) for pre-concentration; Silylation for derivatization nih.gov |
| GC Column | Capillary DB-Wax or equivalent mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV thermofisher.com |
| Mass Analyzer | Quadrupole or Ion Trap thermofisher.comnih.gov |
| Detection Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification nih.govmdpi.com |
| Data Analysis | Library search (e.g., NIST) for compound identification nih.gov |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
The future of synthesizing 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and related compounds is geared towards efficiency, safety, and environmental responsibility. Traditional methods, often requiring harsh conditions and long reaction times, are being replaced by innovative "green" protocols. nih.gov
Key research thrusts include:
Microwave-Assisted Synthesis : This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating. mdpi.commonash.edu For instance, certain 1,3,5-triazine (B166579) derivatives have been synthesized in minutes under microwave irradiation, a substantial improvement over the hours required for classical methods. mdpi.commonash.edu
Sonochemical Methods : The use of ultrasound irradiation is another green approach that can enhance reaction rates and yields, often while using environmentally benign solvents like water. nih.govmdpi.com Sonochemical protocols for synthesizing 1,3,5-triazine derivatives have proven to be significantly faster and more efficient than conventional reflux methods, with some reactions achieving yields over 75% in as little as five minutes. nih.gov
Sustainable Dehydro-condensation Agents : Research is ongoing into more economical and sustainable alternatives to traditional condensation agents for forming amide bonds, a common reaction in modifying triazine compounds. mdpi.com Systems like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) combined with a tertiary amine are showing promise as viable and more cost-effective options. mdpi.com
Comparison of Synthetic Protocols for Triazine Derivatives
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 5–6 hours | ~69% | Well-established procedures | mdpi.com |
| Microwave-Assisted | 10–20 minutes | Up to 87% | Rapid heating, shorter reaction time, often higher yields | mdpi.commonash.edu |
| Sonochemical (Ultrasound) | 5–60 minutes | Up to 96% | High efficiency, use of green solvents (e.g., water), rapid | nih.govmdpi.com |
Development of Advanced Functional Materials with Tunable Properties for Emerging Technologies
The unique structural and electronic properties of the triazine ring make it a valuable building block for a new generation of advanced materials. Future research is focused on creating materials where properties can be precisely controlled to meet the demands of emerging technologies.
Porous Organic Polymers (POPs) and Covalent Triazine Frameworks (CTFs) : Melamine (B1676169) and its derivatives are key precursors for POPs and CTFs. mdpi.comnih.govteamchem.co These materials possess high surface areas and ordered porous structures, making them ideal for applications in gas storage, separation, and catalysis. nih.govteamchem.co Future work aims to fine-tune pore size and functionality for enhanced selectivity. nih.gov
Energy Storage Materials : Triazine-based hydrogen-bonded organic frameworks (HOFs) are being investigated as cathode-active materials for lithium-ion and sodium-ion batteries. acs.org Their rigid structure and redox-active triazine units offer the potential for robust cycle stability and high energy density. acs.org
Flame-Retardant Materials : The inherent nitrogen-rich structure of triazine compounds imparts flame-retardant properties. bansaltrading.comcapitalresin.com Research is moving beyond simple additives towards chemically incorporating triazine units into polymer backbones to create materials with intrinsically low flammability for applications in electronics and construction. rsc.org
Adsorbents for Environmental Remediation : The affinity of triazinyl groups for various pollutants makes them excellent candidates for creating adsorbents to remove contaminants like heavy metals, pesticides, and organic pollutants from water. nih.gov Research is focused on developing triazine-functionalized composites with high sensitivity and selectivity. nih.gov
Emerging Applications of Triazine-Based Functional Materials
| Material Type | Key Properties | Targeted Application | Reference |
|---|---|---|---|
| Covalent Triazine Frameworks (CTFs) | High surface area, porosity, chemical stability | Energy storage, catalysis, environmental remediation | teamchem.co |
| Hydrogen-Bonded Organic Frameworks (HOFs) | Redox-active, structural rigidity | Cathodes for Li-ion and Na-ion batteries | acs.org |
| Triazine-Modified Polymers | Inherently low flammability | Phase change materials, fire-safe plastics | rsc.org |
| Triazine-Functionalized Composites | High selectivity and sensitivity | Adsorption of environmental pollutants | nih.gov |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design
Predictive Modeling : AI algorithms can be trained on existing chemical reaction data to predict the outcomes of new, untested reactions with high accuracy, sometimes exceeding that of human chemists. cam.ac.uk This capability can guide the synthesis of complex triazine derivatives by identifying the most promising reaction pathways. cam.ac.uknih.gov
Inverse Design : Tools like the National Renewable Energy Laboratory's (NREL) PolyID use AI to work backward from desired properties to a predicted molecular structure. specialchem.complasticsengineering.org This allows researchers to screen millions of potential polymer designs to find candidates with specific attributes, such as high thermal stability or biodegradability. specialchem.complasticsengineering.org This approach could be used to design novel polymers from 2,2'-iminobis[4,6-diamino-1,3,5-triazine] tailored for specific high-performance applications.
Accelerated Discovery : By rapidly screening vast virtual libraries of compounds, AI can identify novel drug candidates, catalysts, or materials with desired functionalities. gatech.edupatsnap.com This significantly reduces the time and resources required for the initial stages of research and development. patsnap.comaltair.com.cn For triazine chemistry, this means a faster path to discovering new molecules with enhanced biological activity or material properties.
Role of AI/ML in the Materials Discovery Pipeline
| Stage | AI/ML Contribution | Potential Impact on Triazine Research | Reference |
|---|---|---|---|
| Hypothesis Generation | Identifies patterns in large datasets to propose new molecular targets. | Discovery of new triazine structures with novel properties. | frontiersin.org |
| Synthesis Planning | Predicts reaction outcomes and suggests optimal synthetic routes. | More efficient and reliable synthesis of complex molecules like the subject compound. | cam.ac.uknih.gov |
| Property Prediction | Forecasts physical, chemical, and biological properties from molecular structure. | Rapidly screen derivatives for applications in medicine or materials science. | specialchem.complasticsengineering.orggatech.edu |
| Data Analysis | Analyzes complex experimental data to extract meaningful insights. | Better understanding of structure-property relationships. | patsnap.com |
Addressing Challenges in Scalable Synthesis and Industrial Implementation from a Chemical Engineering Perspective
Translating a promising laboratory synthesis into a large-scale, economically viable industrial process presents significant chemical engineering challenges. Future research must focus on bridging this gap for triazine-based materials.
Process Optimization : A key challenge is the development of robust and efficient catalysts for melamine and triazine synthesis. google.com Research is aimed at creating catalysts that have high selectivity, operate at lower temperatures, and exhibit a low attrition rate in industrial reactors. google.com
Continuous Flow Manufacturing : Shifting from traditional batch processing to continuous flow manufacturing offers advantages in terms of consistency, safety, and scalability. Developing flow chemistry protocols for the synthesis of 2,2'-iminobis[4,6-diamino-1,3,5-triazine] and its derivatives could lead to more efficient and cost-effective industrial production.
Economic and Environmental Sustainability : Industrial processes must be both profitable and environmentally sound. This involves using low-cost, abundant raw materials like urea, minimizing hazardous waste, and designing energy-efficient reaction and purification steps. mdpi.combansaltrading.com The development of green synthetic routes using technologies like microwave or sonochemistry is crucial for industrial adoption. nih.govmdpi.com
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The most significant breakthroughs involving 2,2'-iminobis[4,6-diamino-1,3,5-triazine] will emerge from the convergence of multiple scientific disciplines. The complexity of developing next-generation materials from inception to application necessitates a collaborative approach.
Chemistry and Materials Science : Chemists will continue to design and synthesize novel triazine-based molecules with tailored functionalities. mdpi.comresearchgate.net Materials scientists will then work to fabricate these molecules into advanced materials—such as polymers, foams, and frameworks—and characterize their physical and chemical properties for applications in electronics, energy, and coatings. acs.orgcapitalresin.comrsc.org
Materials and Environmental Science : A critical area of collaboration is the development of materials for environmental applications. researchgate.net This includes creating highly selective adsorbents for water purification, developing sensors for detecting pollutants, and designing sustainable, biodegradable materials from biomass to reduce plastic waste. nih.govspecialchem.complasticsengineering.org
Chemistry and Biology/Medicine : The diamino-1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in several approved drugs. monash.edu Cross-disciplinary research will continue to explore new derivatives for their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govijpras.commdpi.com
This integrated research paradigm ensures that the lifecycle of new materials—from molecular design and sustainable synthesis to functional application and environmental impact—is considered, paving the way for the responsible and innovative use of triazine compounds in the future.
Q & A
Basic: What are the standard synthesis protocols for 2,2'-iminobis[4,6-diamino-1,3,5-triazine], and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation reactions involving triazine derivatives. For example:
- Stepwise substitution : React 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ammonia or amines under controlled pH (0–5 °C) to introduce amino groups .
- Cyclization : Dehydration of intermediates like guanidine salts under acidic or thermal conditions forms the triazine backbone .
- Optimization : Lower temperatures (e.g., 0 °C) reduce side reactions, while excess ammonia ensures complete substitution .
Yield (>80%) and purity (>95%) depend on stoichiometric control and post-synthesis purification (e.g., recrystallization in methanol) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
- NMR : and NMR identify amino group substitution patterns (e.g., δ 6.8–7.2 ppm for aromatic protons) and confirm symmetry .
- X-ray crystallography : Resolves bond angles (e.g., C-N-C ~120° in the triazine ring) and hydrogen-bonding networks critical for stability .
- FT-IR : Peaks at 3300–3500 cm (N-H stretching) and 1600 cm (C=N vibrations) validate functional groups .
Advanced: How does this compound enhance polymer modification, particularly in dendrimer-based drug delivery systems?
The amino-rich structure facilitates covalent conjugation with polymers. For example:
- Dendrimer functionalization : 4,6-Diamino-1,3,5-triazine (DAT) groups on polyamidoamine (PAMAM) dendrimers improve siRNA binding via electrostatic interactions, achieving >90% gene silencing efficiency in cancer cell lines .
- Cytotoxicity mitigation : Surface engineering with DAT reduces cationic charge density, lowering hemolytic activity (<5% at 100 µg/mL) while maintaining transfection efficacy .
Advanced: How can researchers resolve contradictory reports on its thermal stability in high-energy material applications?
Discrepancies arise from synthesis impurities or polymorphic forms:
- Thermogravimetric analysis (TGA) : Pure samples show decomposition >300 °C, while nitro-substituted derivatives (e.g., hexanitro analogs) decompose explosively at 220–250 °C .
- DSC profiling : Endothermic peaks at 180–200 °C correlate with crystalline phase transitions, which vary with substituent electron-withdrawing effects .
Advanced: What methodologies assess its interactions in biological systems, such as protein binding or cytotoxicity?
- Surface plasmon resonance (SPR) : Measures binding affinity (e.g., ~10 µM for serum albumin) .
- MTT assays : Cytotoxicity thresholds (>50% cell viability at 100 µM) are determined using NIH/3T3 fibroblast models .
- Molecular docking : Predicts binding sites on enzymes like dihydrofolate reductase using AutoDock Vina .
Advanced: How can computational modeling predict its reactivity in coordination chemistry or supramolecular assembly?
- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict ligand-metal binding energies (e.g., Fe complexes ΔG ~ -25 kcal/mol) .
- MD simulations : Simulate self-assembly into porous frameworks (pore size ~1.2 nm) for CO capture applications .
Advanced: What role does it play in high-energy materials, and how do substituents alter detonation velocity?
- Explosive derivatives : Nitration yields 3,3'-diamino-2,2',4,4',6,6'-hexanitrodiphenyl, with detonation velocities ~7,500 m/s (vs. 6,900 m/s for TNT) .
- Stabilization : Amino groups reduce sensitivity to friction (IS >40 J) compared to nitro-rich analogs .
Advanced: What strategies optimize reaction conditions for large-scale synthesis while minimizing hazardous byproducts?
- Solvent selection : Acetone/water mixtures reduce chloride byproduct formation during amination .
- Catalysis : ZnCl accelerates cyclization, reducing reaction time from 24 h to 8 h .
- Green chemistry : Microwave-assisted synthesis achieves 90% yield with 50% energy savings .
Advanced: How does its structure influence coordination chemistry with transition metals or boron clusters?
- Boron cluster complexes : Thiol-substituted triazines form stable adducts with closo-dodecaborate (e.g., ), confirmed by NMR shifts at δ -15 ppm .
- Metal-organic frameworks (MOFs) : Triazine-carboxylate ligands (e.g., TQ0036) generate porous networks with surface areas >1,000 m/g .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
